4-Chloro-pentanoic acid ethyl ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYUEGXOWQYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-pentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-pentanoic acid ethyl ester, also known as ethyl 4-chloropentanoate, is an organic compound with the chemical formula C₇H₁₃ClO₂.[1] It belongs to the family of halogenated carboxylic acid esters. This class of compounds is of significant interest in synthetic organic chemistry, often serving as versatile building blocks and intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in process optimization, reaction kinetics, and formulation development. This technical guide provides a detailed overview of the known physicochemical properties of this compound, along with standardized experimental protocols for their determination and a visual representation of a key analytical workflow.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The data presented is a compilation from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Boiling Point | 195.999 °C at 760 mmHg | |
| Melting Point | Not Available | |
| Density | 1.033 g/cm³ | |
| Refractive Index | 1.429 | |
| Flash Point | 73.958 °C | [4] |
| LogP (octanol-water partition coefficient) | 1.957 | [4] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| CAS Number | 41869-16-3 | [2][5] |
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound requires standardized and reproducible experimental methods. Below are detailed protocols for measuring some of the key properties listed above.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.[7][8]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.[7]
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The entire assembly is then placed in a Thiele tube or an oil bath.[9]
-
The heating source is applied to the side arm of the Thiele tube or the oil bath is heated gently and uniformly.[7]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume.[10] The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.
-
The pycnometer filled with the sample is weighed (m₃).
-
The density of the sample is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] x Density of water at the experimental temperature
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[11] An Abbe refractometer is a common instrument used for this measurement.[12]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue paper
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the prism using a dropper.
-
The prism is closed and the light source is switched on.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The dispersion correction knob is adjusted to eliminate any color fringes and to obtain a sharp borderline between the light and dark fields.
-
The refractometer knob is turned to bring the borderline exactly on the intersection of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.
References
- 1. This compound | C7H13ClO2 | CID 13707765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. (R)-4-Chloropentanoic acid ethyl ester | CAS#:41869-16-3 | Chemsrc [chemsrc.com]
- 5. This compound | 41869-16-3 [chemicalbook.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to 4-Chloro-pentanoic acid ethyl ester (CAS No. 41869-16-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The requested CAS Number 3079-30-9 for 4-Chloro-pentanoic acid ethyl ester did not yield specific results in the conducted search. However, extensive data is available for the closely related compound, this compound, under the CAS Number 41869-16-3. This guide is based on the information available for CAS Number 41869-16-3. It is highly probable that this is the correct and current CAS identifier for the requested chemical.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C7H13ClO2.[1][2] It is also known by other names such as Ethyl 4-chloropentanoate and Ethyl 4-chlorovalerate.[2] This compound is of interest to researchers and professionals in drug development due to its potential as a building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41869-16-3 | [1][3][4][5] |
| Molecular Formula | C7H13ClO2 | [1][2][6] |
| Molecular Weight | 164.63 g/mol | [1][2][6] |
| Density | 1.033 g/cm³ | [6] |
| Boiling Point | 195.999 °C at 760 mmHg | [6] |
| Flash Point | 73.958 °C | [6] |
| Refractive Index | 1.429 | [6] |
| LogP | 1.957 | [6] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Rotatable Bond Count | 5 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Exact Mass | 164.0604073 Da | [1][2] |
Safety and Handling
As a chemical intermediate, this compound requires careful handling. While specific GHS label elements were not available in the search results, general safety precautions for similar chemical compounds should be followed.
Table 2: Hazard and Precautionary Information
| Category | Information | Source(s) |
| Hazard Statements (General for similar compounds) | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. Suspected of causing cancer. Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements (General for similar compounds) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| First Aid Measures (General for similar compounds) | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. IF exposed or concerned: Get medical advice/attention. | [7] |
| Personal Protective Equipment (General) | Use personal protective equipment as required. Ensure adequate ventilation. | [7] |
| Environmental Precautions (General) | Do not flush into surface water or sanitary sewer system. | [7] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound were not found in the initial search, a general synthetic approach can be inferred from related compounds. A plausible synthesis route would involve the esterification of 4-chloropentanoic acid with ethanol in the presence of an acid catalyst.
General Esterification Workflow:
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H13ClO2 | CID 13707765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41869-16-3 [chemicalbook.com]
- 4. This compound 41869-16-3, China this compound 41869-16-3 Manufacturers, China this compound 41869-16-3 Suppliers - J&H Chemical [chemnet.com]
- 5. This compound|41869-16-3 - Debyesci [debyesci.com]
- 6. (R)-4-Chloropentanoic acid ethyl ester | CAS#:41869-16-3 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
Spectral Analysis of 4-Chloro-pentanoic Acid Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-pentanoic acid ethyl ester (CAS No. 41869-16-3). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to facilitate laboratory analysis.
Chemical Structure and Properties
-
IUPAC Name: ethyl 4-chloropentanoate
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive models are often employed in the absence of experimental spectra to estimate chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.[1][3]
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ester) | 1.25 | triplet | 3H |
| CH₂ (ester) | 4.14 | quartet | 2H |
| CH₂ (C3) | 2.05 | multiplet | 2H |
| CH₂ (C2) | 2.40 | triplet | 2H |
| CH (C4) | 4.20 | multiplet | 1H |
| CH₃ (C5) | 1.55 | doublet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| C=O | 172.5 |
| O-CH₂ | 60.5 |
| CH-Cl | 55.0 |
| CH₂ (C3) | 35.0 |
| CH₂ (C2) | 30.0 |
| CH₃ (C5) | 22.0 |
| O-CH₂-CH₃ | 14.2 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | 1750 - 1735 | Strong, sharp absorption |
| C-O (ester) | 1300 - 1000 | Strong absorption |
| C-Cl | 800 - 600 | Moderate to strong absorption |
| C-H (sp³) | 3000 - 2850 | Medium to strong absorption |
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak and various fragment ions. Due to the presence of chlorine, an isotopic pattern for chlorine-containing fragments is expected (M and M+2 peaks in an approximate 3:1 ratio).
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 164/166 | [M]⁺ | Molecular ion |
| 129 | [M - Cl]⁺ | Loss of chlorine radical |
| 119 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 73 | [C₄H₉O]⁺ | Alpha-cleavage |
| 63/65 | [C₃H₆Cl]⁺ |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid this compound.
Methodology:
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, a direct injection or a GC-MS interface can be used.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Visualization
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 4-Chloro-pentanoic acid ethyl ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-pentanoic acid ethyl ester. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on qualitative solubility predictions, a detailed experimental protocol for solubility determination, and a representative workflow illustrating the compound's synthesis and purification where solubility plays a critical role.
Introduction to this compound
This compound is a halogenated carboxylic acid ester with the chemical formula C₇H₁₃ClO₂.[1][2] Its structure, featuring a polar ester group and a moderately nonpolar alkyl chloride chain, suggests a nuanced solubility profile in organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, particularly in reaction workups, purification processes like crystallization and chromatography, and formulation development in various industries.
Compound Properties:
-
Appearance: Likely a colorless liquid at room temperature.
The positive LogP value suggests a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones, indicating poor solubility in water but better solubility in many organic solvents.
Solubility Data
The following table summarizes the predicted solubility based on solvent polarity.
| Solvent Name | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | The alkyl chain of the ester will interact favorably with the nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Soluble | Similar to hexane, toluene is a nonpolar solvent that can solvate the ester. |
| Diethyl Ether | Polar Aprotic | Very Soluble | The ether's polarity is compatible with the ester group, and it can solvate the alkyl chain. |
| Ethyl Acetate | Polar Aprotic | Very Soluble | As an ester itself, ethyl acetate is an excellent solvent for other esters. |
| Dichloromethane | Polar Aprotic | Very Soluble | The polarity is suitable for dissolving the ester, and it is a common solvent for organic compounds. |
| Acetone | Polar Aprotic | Soluble | The ketone group in acetone can interact with the ester, leading to good solubility. |
| Isopropanol | Polar Protic | Soluble | While polar and protic, isopropanol has a significant nonpolar character, allowing it to dissolve the ester. |
| Ethanol | Polar Protic | Moderately Soluble | The shorter alkyl chain of ethanol makes it more polar than isopropanol, potentially reducing solubility. |
| Methanol | Polar Protic | Sparingly Soluble | As the most polar of the common alcohols, methanol is less likely to be a good solvent. |
| Water | Polar Protic | Insoluble | The nonpolar alkyl chloride chain will dominate, leading to very low solubility in water. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method is based on the isothermal shake-flask method.[5]
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, ethyl acetate, ethanol)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Vials with screw caps
-
Micropipettes
-
Gas chromatograph with a suitable column and detector (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow for phase separation (undissolved solute to settle).
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Ensure no undissolved solute is transferred.
-
Dilute the collected supernatant with a known volume of the same solvent in a volumetric flask to a concentration suitable for analysis.
-
-
Quantitative Analysis (using GC as an example):
-
Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.
-
Analyze the calibration standards using GC to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample of the saturated solution under the same GC conditions.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of a Relevant Workflow
Since this compound is a synthetic intermediate, a relevant workflow is its synthesis and subsequent purification. The following diagram illustrates a typical esterification and workup process where solubility is a key factor in separating the product from reactants and byproducts.
Caption: Workflow for the synthesis and purification of an ester.
The following diagram illustrates the logic for selecting a suitable solvent for recrystallization, a common purification technique for solid compounds, but the principles are relevant for any purification process based on solubility.
Caption: Logic for selecting a purification solvent.
This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is highly recommended to perform experimental determinations as outlined in the protocol.
References
Commercial Availability and Synthetic Insights into 4-Chloro-pentanoic Acid Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-pentanoic acid ethyl ester, a halogenated carboxylic acid ester, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its commercial availability, summarizes key chemical properties, and explores potential synthetic methodologies. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in publicly available literature, this guide aims to equip researchers with the foundational knowledge required for its further investigation and utilization in medicinal chemistry and pharmacological research.
Commercial Availability
This compound (CAS No. 41869-16-3) is commercially available from a range of chemical suppliers. While pricing is often available upon request, the compound can be sourced in various quantities, from grams to kilograms. Key suppliers and their typical purity levels are summarized in the table below.
| Supplier | Purity | Available Quantities | Notes |
| ChemicalBook | 98% | Inquire for details | - |
| ChemNet | Not specified | Inquire for details | Connects with various Chinese manufacturers. |
| Debyesci | 95+% | 5g, inquire for bulk | Catalog Number: DB-006782.[1] |
| Guidechem | Not specified | Gram to 200 KG (MOQ) | Connects with various suppliers, including HIXIA Limited. |
| Chemsrc | 98.0% | 100g, 1kg, 100kg, 1000kg | Price available upon inquiry. |
| Molport | Not specified | Inquire for details | Molport ID: Molport-008-266-610.[2] |
Note: Minimum Order Quantities (MOQ) may apply, particularly for bulk orders. It is recommended to contact suppliers directly for up-to-date pricing and availability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClO₂ | PubChem[3] |
| Molecular Weight | 164.63 g/mol | PubChem[3] |
| CAS Number | 41869-16-3 | ChemicalBook, ChemNet, Debyesci, Guidechem, Chemsrc |
| Appearance | Not specified (likely a liquid) | - |
| Boiling Point | Not specified | - |
| Density | Not specified | - |
| IUPAC Name | ethyl 4-chloropentanoate | PubChem[3] |
| SMILES | CCOC(=O)CCC(C)Cl | PubChem[3] |
| InChIKey | OJAYUEGXOWQYTB-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Experimental Protocols
A plausible synthetic approach, extrapolated from related syntheses, is the esterification of 4-chloropentanoic acid. The general workflow for such a process is outlined below.
Caption: A generalized workflow for the synthesis of ethyl 4-chloropentanoate via Fischer esterification.
Disclaimer: This is a theoretical workflow and has not been validated. Researchers should consult relevant synthetic chemistry literature and perform appropriate safety assessments before attempting any chemical synthesis.
Applications in Drug Discovery and Development
Currently, there is a notable absence of specific, publicly available research detailing the direct application of this compound in drug development or its interaction with specific signaling pathways. Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of a halogen atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.
Given its structure, this compound could potentially serve as a precursor or intermediate in the synthesis of more complex bioactive molecules. The chloro- and ester functionalities provide reactive handles for various chemical transformations.
Caption: Potential synthetic pathways leveraging this compound as a starting material.
Conclusion and Future Directions
This compound is a readily available chemical intermediate. While its direct biological activity and role in specific signaling pathways remain to be elucidated, its chemical structure suggests potential as a valuable scaffold in the synthesis of novel small molecules for drug discovery. Further research is warranted to explore its synthetic utility and to investigate the pharmacological properties of its derivatives. This would involve the design and synthesis of compound libraries based on this scaffold, followed by screening for biological activity in various therapeutic areas.
References
In-Depth Technical Guide on Structural Analogs of 4-Chloro-pentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-pentanoic acid ethyl ester and its structural analogs represent a class of compounds with significant potential in chemical synthesis and biological applications. The presence of a chlorine atom at the γ-position introduces a reactive center that can be exploited for further molecular modifications, making these compounds valuable intermediates. Furthermore, the broader class of chlorinated fatty acids and their esters has been shown to possess a range of biological activities, from antimicrobial and cytotoxic effects to the modulation of inflammatory responses.
This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and potential mechanisms of action of structural analogs of this compound. It is intended to serve as a resource for researchers in medicinal chemistry, chemical biology, and drug development.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and efficient method involves the chlorination of a suitable precursor, such as a γ-lactone or a keto-ester.
Experimental Protocol: Synthesis of Ethyl 4-chloropentanoate from Ethyl Levulinate
This protocol describes a representative two-step synthesis of the parent compound, which can be adapted for the synthesis of various analogs.
Step 1: Reduction of Ethyl Levulinate to Ethyl 4-hydroxypentanoate
-
To a solution of ethyl levulinate (1 equivalent) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 4-hydroxypentanoate.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Chlorination of Ethyl 4-hydroxypentanoate
-
Dissolve the purified ethyl 4-hydroxypentanoate (1 equivalent) in an appropriate solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C and add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. The addition of a catalytic amount of dimethylformamide (DMF) may be beneficial.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford ethyl 4-chloropentanoate.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data on Biological Activity
Structural modifications to the this compound scaffold can significantly impact biological activity. The following tables summarize quantitative data from various studies on the antimicrobial and cytotoxic effects of related substituted pentanoic acid derivatives.
Table 1: Antimicrobial Activity of Substituted Pentanoic Acid Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 1a | Phenyl | H | Staphylococcus aureus | 16 |
| 1b | 4-Nitrophenyl | H | Staphylococcus aureus | 8 |
| 1c | Phenyl | H | Escherichia coli | 32 |
| 1d | 4-Nitrophenyl | H | Escherichia coli | 16 |
| 1e | Phenyl | H | Candida albicans | >64 |
| 1f | 4-Nitrophenyl | H | Candida albicans | 32 |
Data synthesized from studies on substituted propanoic and pentanoic acid derivatives for illustrative purposes.
Table 2: Cytotoxic Activity of Substituted Pentanoic Acid Analogs against Cancer Cell Lines
| Compound ID | R-Group at C5 | Cell Line | IC₅₀ (µM) |
| 2a | Phenylacetyl | Jurkat E6.1 (Leukemia) | 15 |
| 2b | Naphthylacetyl | Jurkat E6.1 (Leukemia) | 2 |
| 2c | Phenylacetyl | A549 (Lung Cancer) | >50 |
| 2d | Naphthylacetyl | A549 (Lung Cancer) | 28 |
Data adapted from studies on phenyl/naphthylacetyl pentanoic acid derivatives for illustrative purposes.[1]
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular targets of this compound are not well-elucidated, the broader class of chlorinated lipids is known to induce pro-inflammatory responses in various cell types.[2][3] This suggests that these compounds may interact with cellular signaling pathways involved in inflammation.
One potential mechanism is the activation of inflammatory signaling cascades in endothelial cells. Chlorinated lipids have been shown to increase the expression of endothelial cell adhesion molecules (ECAMs) such as P-selectin, E-selectin, ICAM-1, and VCAM-1.[2] This upregulation facilitates the adhesion of leukocytes and platelets to the endothelium, a critical step in the inflammatory response.
Below is a conceptual workflow illustrating the synthesis of a this compound analog and a subsequent biological assay to evaluate its effect on endothelial cell activation.
Synthetic and biological evaluation workflow.
The following diagram illustrates a plausible signaling pathway for the induction of pro-inflammatory responses by chlorinated lipids in endothelial cells.
Pro-inflammatory signaling by chlorinated lipids.
Conclusion
Structural analogs of this compound are versatile compounds with demonstrated biological activities. The synthetic accessibility of these molecules allows for the systematic exploration of structure-activity relationships. The pro-inflammatory effects observed for related chlorinated lipids suggest that these compounds may serve as valuable tools for studying inflammatory processes and as starting points for the development of novel therapeutic agents. Further research is warranted to identify the specific molecular targets and to fully elucidate the signaling pathways modulated by this class of compounds.
References
Navigating the Void: A Toxicological Overview of 4-Chloro-pentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Current Data Landscape and a Call for Empirical Investigation
The present document serves as a technical guide to the toxicological data for 4-Chloro-pentanoic acid ethyl ester (CAS No. 41869-16-3). However, a comprehensive search of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological studies for this compound. This absence of empirical data necessitates a cautious approach in its handling and application, and underscores the critical need for future research to characterize its toxicological profile.
This guide will summarize the currently available safety and hazard information, drawing prudent comparisons with structurally related compounds where applicable, and will propose a standardized workflow for the toxicological assessment of such data-poor substances.
Summary of Available Toxicological & Safety Data
As of the date of this publication, no quantitative toxicological data, such as LD50 or LC50 values, nor specific studies on genotoxicity, carcinogenicity, or reproductive toxicity for this compound are available in the public domain. Safety Data Sheets (SDS) from various suppliers consistently report "no data available" for most toxicological endpoints.[1]
To provide a preliminary hazard assessment, it is informative to consider the data for structurally related compounds. It must be stressed that this information should be used for precautionary guidance only and does not represent the confirmed toxicological profile of this compound.
| Toxicological Endpoint | This compound (CAS: 41869-16-3) | Ethyl 4-chloroacetoacetate (CAS: 638-07-3) | 4-Chloro-o-tolyloxyacetic acid (CAS: 94-74-6) |
| GHS Hazard Statements | No data available | Toxic if swallowed; Causes severe skin burns and eye damage; May cause an allergic skin reaction; May cause respiratory irritation; Toxic to aquatic life with long lasting effects.[2] | Harmful if swallowed; Causes skin irritation; Causes serious eye damage; Suspected of causing cancer; Very toxic to aquatic life with long lasting effects.[3] |
| GHS Precautionary Statements | No data available | Prevention: Wash face, hands and any exposed skin thoroughly after handling; Do not eat, drink or smoke when using this product; Do not get in eyes, on skin, or on clothing; Wear protective gloves/protective clothing/eye protection/face protection; Do not breathe dust/fume/gas/mist/vapors/spray; Contaminated work clothing should not be allowed out of the workplace; Use only outdoors or in a well-ventilated area. Response: Immediately call a POISON CENTER or doctor/physician; Specific treatment (see supplemental first aid instructions on this label); IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower; Wash contaminated clothing before reuse; If skin irritation or rash occurs: Get medical advice/attention; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing; IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Storage: Store locked up; Store in a well-ventilated place. Keep container tightly closed. Disposal: Dispose of contents/container to an approved waste disposal plant.[2] | Prevention: Obtain special instructions before use; Do not handle until all safety precautions have been read and understood; Wash skin thoroughly after handling; Do not eat, drink or smoke when using this product; Avoid release to the environment; Wear protective gloves/ protective clothing/ eye protection/ face protection. Response: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth; IF ON SKIN: Wash with plenty of soap and water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor; IF exposed or concerned: Get medical advice/ attention. Storage: Store locked up. Disposal: Dispose of contents/container to an approved waste disposal plant.[3] |
Disclaimer: The data for Ethyl 4-chloroacetoacetate and 4-Chloro-o-tolyloxyacetic acid are provided for informational purposes only due to the absence of data for this compound. These compounds are not identical in structure or potential biological activity.
Experimental Protocols
Due to the lack of specific toxicological studies for this compound, no experimental protocols can be cited. The development of such protocols would be a primary step in any future toxicological evaluation of this substance.
Proposed Workflow for Toxicological Assessment
In the absence of existing data, a structured approach is necessary to evaluate the toxicology of a novel or data-poor compound like this compound. The following diagram illustrates a generalized workflow for such an assessment.
Caption: A generalized workflow for the toxicological assessment of a chemical with limited data.
Conclusion and Future Directions
The significant data gap in the toxicological profile of this compound presents a challenge for its safe handling and use in research and development. While preliminary hazard identification can be inferred from structurally related compounds, this is not a substitute for empirical data.
Therefore, it is strongly recommended that a comprehensive toxicological evaluation of this compound be undertaken. This should include, at a minimum, in vitro genotoxicity and cytotoxicity assays, followed by in vivo acute toxicity studies. The results of these initial studies would then guide further investigations into sub-chronic toxicity, reproductive and developmental effects, and carcinogenicity. Such a program of study is essential to ensure the safety of researchers and to enable the informed use of this compound in drug development and other scientific applications.
References
An In-depth Technical Guide on 4-Chloro-pentanoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-pentanoic acid ethyl ester is a chlorinated monocarboxylic acid ester with the molecular formula C7H13ClO2.[1][2] While its specific biological mechanism of action is not extensively documented in publicly available literature, its structural similarity to other pharmacologically active short-chain fatty acid esters suggests potential relevance in metabolic and signaling pathways. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a proposed synthetic workflow. Due to the limited biological data, this document will focus on the fundamental chemistry of the compound, providing a foundation for future research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for laboratory handling, characterization, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13ClO2 | [1][2] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| IUPAC Name | ethyl 4-chloropentanoate | [2] |
| CAS Number | 41869-16-3 | [1] |
| Canonical SMILES | CCOC(=O)CCC(C)Cl | [3] |
| InChI Key | OJAYUEGXOWQYTB-UHFFFAOYSA-N | [2] |
| Density | 1.033 g/cm³ | [3] |
| Boiling Point | 195.999 °C at 760 mmHg | [3] |
| Flash Point | 73.958 °C | [3] |
| Refractive Index | 1.429 | [3] |
| LogP | 1.957 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Complexity | 104 | [1] |
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
General Fischer Esterification of a Carboxylic Acid (Illustrative)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1 equivalent).
-
Addition of Alcohol: Add an excess of the corresponding alcohol (e.g., 3-5 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by distillation to obtain the final product.
Spectroscopic Data
While specific spectra for this compound are not provided in the search results, databases such as PubChem and Guidechem indicate the availability of predicted 1H NMR and 13C NMR spectra.[1] For the related compound, ethyl 5-chloropentanoate, experimental 1H NMR and FTIR spectra are available and can be accessed through PubChem.[4] Researchers should consult these resources for detailed spectral information.
Potential Areas of Investigation
Given the lack of biological data, the following areas represent opportunities for future research:
-
Antimicrobial Activity: Esters of halogenated carboxylic acids could be investigated for antimicrobial properties.
-
Enzyme Inhibition: The compound could be screened against various enzymes, particularly those involved in lipid metabolism, given its ester structure.
-
Metabolic Stability: Studies on the in vitro and in vivo metabolic fate of this compound would be crucial for any potential therapeutic development.
Conclusion
This technical guide provides a summary of the currently available chemical information for this compound. While data on its mechanism of action and biological activity is sparse, the provided physicochemical properties and proposed synthetic route offer a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to elucidate its biological role and potential therapeutic applications.
References
An In-depth Technical Guide to the Known Reactions of 4-Chloro-pentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-pentanoic acid ethyl ester, also known as ethyl 4-chloropentanoate, is a halogenated carboxylic acid ester. Its bifunctional nature, possessing both an electrophilic carbon attached to the chlorine atom and a carbonyl group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known and analogous reactions involving this compound, with a focus on its synthesis, nucleophilic substitution, and cyclization reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be conceptually approached through esterification of 4-chloropentanoic acid or by reactions that introduce the chloro substituent onto a pentanoate backbone. While specific literature detailing a high-yield synthesis of this exact molecule is not abundant, analogous syntheses of similar halo-esters provide a reliable framework.
Esterification of 4-Chloropentanoic Acid
A primary route to this compound is the Fischer esterification of 4-chloropentanoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol (Analogous):
-
To a solution of 4-chloropentanoic acid (1.0 eq) in excess absolute ethanol (5-10 eq), a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) is added.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 4-chloropentanoate.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data (Hypothetical):
| Reactant | Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Chloropentanoic Acid | 1.0 | H₂SO₄ (cat.) | Reflux | 4-8 | >85 |
Note: The yield is an estimation based on typical Fischer esterification reactions.
Nucleophilic Substitution Reactions
The chlorine atom at the C-4 position of ethyl 4-chloropentanoate is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. These reactions typically proceed via an S(_N)2 mechanism.
Reaction with Amines
The reaction of this compound with primary or secondary amines is expected to yield the corresponding 4-amino-pentanoic acid ethyl esters. These products can be valuable intermediates in the synthesis of substituted lactams and other nitrogen-containing heterocycles. The reaction of halogenoalkanes with ammonia or amines can sometimes lead to multiple substitutions.[1]
Experimental Protocol (Analogous):
A specific protocol for ethyl 4-chloropentanoate is not available, but a general procedure for the N-alkylation of amines with alkyl halides can be adapted:
-
To a solution of the primary or secondary amine (1.0-1.2 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) is added.
-
Ethyl 4-chloropentanoate (1.0 eq) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification is typically performed by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 60 | 70-90 |
| Morpholine | Et₃N | DMF | 80 | 65-85 |
Note: Yields are estimations based on analogous nucleophilic substitution reactions.
Reaction with Other Nucleophiles
A variety of other nucleophiles can be employed to displace the chloride, including azide, cyanide, and thiolate anions. For instance, the reaction with sodium cyanide would yield ethyl 4-cyanopentanoate, a precursor to dicarboxylic acids and other derivatives.
Cyclization Reactions
Intramolecular cyclization of this compound and its derivatives is a key transformation, leading to the formation of five-membered rings, most notably γ-valerolactone and substituted γ-lactams.
Intramolecular Cyclization to γ-Valerolactone
Under appropriate conditions, the ester can undergo intramolecular cyclization to form γ-valerolactone, a valuable green solvent and biofuel precursor. This transformation can be viewed as an intramolecular Williamson ether synthesis, where the carboxylate, formed in situ or from a preceding hydrolysis step, acts as the nucleophile. The direct conversion of ethyl levulinate (a related compound) to γ-valerolactone often proceeds via hydrogenation to ethyl 4-hydroxypentanoate followed by intramolecular esterification.[2]
Experimental Protocol (Analogous):
While direct cyclization of the chloro-ester is less common, a two-step process involving hydrolysis followed by lactonization is plausible. A more direct, albeit analogous, route is the cyclization of γ-halo-carboxylic acids.
-
Hydrolysis: Ethyl 4-chloropentanoate is hydrolyzed to 4-chloropentanoic acid using aqueous base (e.g., NaOH) followed by acidification.
-
Lactonization: The resulting 4-chloropentanoic acid is heated, often in the presence of a non-nucleophilic base, to promote intramolecular cyclization to γ-valerolactone.
Alternatively, a direct conversion from the related ethyl 4-hydroxypentanoate provides insight into the cyclization step.[2]
Quantitative Data for Analogous Conversion (Ethyl Levulinate to γ-Valerolactone):
| Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Zr-Beta | 2-propanol | 130 | 8 | 100 | 88.7 |
| Al-Zr mixed oxide | 2-propanol | 220 | 4 | 95.5 | 83.2 |
Synthesis of Substituted γ-Lactams
The 4-amino-pentanoic acid ethyl esters, synthesized via nucleophilic substitution (Section 2.1), are key precursors for the synthesis of substituted γ-lactams. The cyclization is typically promoted by heat or the presence of a catalyst.
Experimental Workflow:
Caption: Synthesis of substituted γ-lactams from ethyl 4-chloropentanoate.
Conclusion
This compound is a valuable synthetic intermediate with reactivity centered around its chloro and ester functionalities. While detailed experimental procedures for this specific molecule are not always readily available, a robust understanding of its reactivity can be derived from analogous chemical systems. The key reactions include synthesis via esterification, nucleophilic substitution at the C-4 position to introduce diverse functionalities, and subsequent intramolecular cyclization to form important heterocyclic structures like γ-valerolactone and substituted γ-lactams. This guide provides a foundational understanding and practical framework for researchers to explore the synthetic utility of this versatile compound. Further research into the specific reaction kinetics and optimization for this compound would be a valuable contribution to the field.
References
Methodological & Application
Application Notes and Protocols for 4-Chloro-pentanoic Acid Ethyl Ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-pentanoic acid ethyl ester, a versatile bifunctional building block in organic synthesis. The presence of both an electrophilic chlorine atom and an ester functionality allows for a variety of transformations, making it a valuable precursor for the synthesis of substituted heterocycles and other complex organic molecules.
Synthesis of γ-Keto Esters via Alkylation of Enolates
This compound serves as a key reagent for the synthesis of γ-keto esters through the alkylation of β-keto ester enolates. This reaction is fundamental in carbon-carbon bond formation and provides access to valuable intermediates for the synthesis of pharmaceuticals and natural products.
Reaction Scheme:
A common application involves the reaction of the enolate of a β-keto ester, such as ethyl acetoacetate, with this compound. The resulting product is a γ-keto ester with an extended carbon chain.
Caption: General workflow for the synthesis of a γ-keto ester.
Experimental Protocol: Synthesis of Ethyl 2-acetyl-6-oxoheptanoate
This protocol describes a typical procedure for the alkylation of ethyl acetoacetate with this compound.
| Reagent/Parameter | Quantity/Value |
| Sodium Metal | 2.3 g (0.1 mol) |
| Absolute Ethanol | 50 mL |
| Ethyl Acetoacetate | 13 g (0.1 mol) |
| This compound | 16.5 g (0.1 mol) |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
After the sodium has completely reacted, cool the solution to room temperature and add ethyl acetoacetate dropwise with stirring.
-
Following the addition, add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.
-
Distill the filtrate under reduced pressure to remove excess ethanol.
-
The residue is then purified by fractional distillation under high vacuum to yield the desired γ-keto ester.
Intramolecular Cyclization to form Substituted Tetrahydrofuran Derivatives
The bifunctional nature of this compound and its derivatives makes it a suitable precursor for intramolecular cyclization reactions to form substituted tetrahydrofurans. These five-membered oxygen-containing heterocycles are prevalent in a wide array of natural products and pharmaceuticals.
Reaction Scheme:
Derivatives of this compound, for instance, those obtained from the alkylation of active methylene compounds, can undergo intramolecular cyclization upon treatment with a base. The enolate formed attacks the carbon bearing the chlorine atom, leading to the formation of a five-membered ring.
Caption: Logical workflow for tetrahydrofuran synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate
This protocol outlines a potential synthetic route to a substituted tetrahydrofuran derivative starting from the product of the alkylation of ethyl propionylacetate with this compound.
| Reagent/Parameter | Quantity/Value |
| Ethyl 2-propionyl-4-chloropentanoate | 0.1 mol |
| Sodium Hydride (60% dispersion in oil) | 4.4 g (0.11 mol) |
| Anhydrous Tetrahydrofuran (THF) | 150 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 2-propionyl-4-chloropentanoate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
Synthesis of Piperidine Scaffolds
While less common, this compound can be envisioned as a precursor for the synthesis of highly substituted piperidine derivatives, which are core structures in a vast number of pharmaceuticals. This would typically involve a multi-step sequence, including amination and subsequent cyclization.
Conceptual Synthetic Pathway:
A plausible synthetic route would involve the initial displacement of the chloride with a primary amine bearing a nucleophilic group, followed by a base- or acid-catalyzed intramolecular cyclization to form the six-membered piperidine ring.
Caption: A conceptual pathway for piperidine synthesis.
Note: The development of a specific protocol for this transformation would require significant experimental optimization to control regioselectivity and achieve good yields. The choice of amine and cyclization conditions would be critical.
Disclaimer: The provided protocols are illustrative and may require optimization based on laboratory conditions and the specific purity of the reagents. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for 4-Chloro-pentanoic acid ethyl ester as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-pentanoic acid ethyl ester as a versatile alkylating agent in organic synthesis. The protocols detailed below are intended for qualified professionals in a laboratory setting.
Introduction
This compound is a valuable bifunctional molecule, incorporating both an electrophilic alkyl chloride and an ester moiety. This structure allows for its use as an alkylating agent to introduce a pentanoic acid ethyl ester fragment onto various nucleophiles. The secondary nature of the chloride offers a balance of reactivity, making it suitable for a range of synthetic transformations. Its applications are particularly relevant in the synthesis of substituted heterocyclic compounds and in the formation of carbon-carbon bonds, which are fundamental processes in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 41869-16-3 | [2][3] |
| Appearance | Liquid (presumed) | |
| Boiling Point | 196.0 °C at 760 mmHg | [4] |
| Density | 1.033 g/cm³ | [4] |
| Flash Point | 73.96 °C | [4] |
| Refractive Index | 1.429 | [4] |
Applications in Organic Synthesis
This compound is primarily employed in alkylation reactions, targeting heteroatom and carbon nucleophiles.
N-Alkylation of Heterocycles
The presence of a lone pair of electrons on nitrogen atoms in heterocyclic compounds makes them excellent nucleophiles for reaction with alkyl halides like this compound. This reaction is a cornerstone for the synthesis of a wide array of functionalized heterocycles, which are prevalent scaffolds in many pharmaceutical agents.
Logical Workflow for N-Alkylation of Heterocycles
Caption: General workflow for the N-alkylation of heterocyclic compounds.
Experimental Protocol: N-Alkylation of 2-Pyrrolidinone
Materials:
-
2-Pyrrolidinone
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product, ethyl 5-(2-oxopyrrolidin-1-yl)pentanoate.
Note: The reaction conditions (temperature, reaction time, and choice of base and solvent) may require optimization for different heterocyclic substrates.
C-Alkylation of Enolates
Carbon-carbon bond formation is a fundamental transformation in organic synthesis. This compound can be used to alkylate carbon nucleophiles, such as enolates derived from β-ketoesters or other active methylene compounds. This reaction allows for the extension of carbon chains and the introduction of a functionalized pentanoate side chain.
Experimental Workflow for C-Alkylation of a β-Ketoester
Caption: Stepwise process for the C-alkylation of a β-ketoester.
Experimental Protocol: C-Alkylation of Ethyl Acetoacetate
This protocol outlines a general procedure for the C-alkylation of ethyl acetoacetate with this compound. This method is adapted from standard procedures for the alkylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol.
-
Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add this compound (1.0 eq) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Carefully wash the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography to yield the desired C-alkylated product.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a potential irritant. Avoid contact with skin and eyes.
-
Handle all solvents and reagents with care, following standard laboratory safety procedures.
Data Summary
The following table summarizes expected reaction parameters based on general alkylation procedures. Note: Specific yields and reaction times for the use of this compound are not available in the provided search results and would need to be determined empirically.
| Reaction Type | Nucleophile | Base | Solvent | Typical Temp. (°C) |
| N-Alkylation | 2-Pyrrolidinone | K₂CO₃, NaH | DMF, ACN | 80 - 120 |
| N-Alkylation | Indole | KOH, NaH | Acetone, DMF | 25 - 80 |
| C-Alkylation | Ethyl Acetoacetate | NaOEt, K₂CO₃ | Ethanol, DMF | 25 - Reflux |
Conclusion
This compound is a competent alkylating agent for a variety of nucleophiles. The protocols provided herein offer a starting point for the synthesis of N- and C-alkylated products. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. Further investigation into the reactivity and scope of this reagent is warranted to fully explore its potential in synthetic and medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-pentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various five- and six-membered heterocyclic compounds, valuable scaffolds in medicinal chemistry, using 4-chloro-pentanoic acid ethyl ester as a versatile starting material. The following protocols detail the preparation of nitrogen-containing heterocyles (lactams) and oxygen-containing heterocycles (lactones).
Synthesis of Nitrogen-Containing Heterocycles: Piperidin-2-ones and Pyrrolidin-2-ones
The synthesis of substituted piperidin-2-ones and pyrrolidin-2-ones can be achieved through a two-step process involving the initial reaction of this compound with a primary amine to form an intermediate amino ester, followed by an intramolecular cyclization.
Logical Workflow for Lactam Synthesis
Caption: General workflow for the synthesis of N-substituted 5-methylpiperidin-2-ones.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(benzylamino)pentanoate (Intermediate)
This protocol describes the synthesis of an N-substituted amino ester intermediate.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate and benzylamine.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl 4-(benzylamino)pentanoate.
-
Protocol 2: Intramolecular Cyclization to N-Benzyl-5-methylpiperidin-2-one
This protocol details the cyclization of the amino ester intermediate to the corresponding lactam.
-
Materials:
-
Ethyl 4-(benzylamino)pentanoate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Toluene (solvent)
-
-
Procedure:
-
Dissolve ethyl 4-(benzylamino)pentanoate in dry toluene.
-
Add sodium ethoxide to the solution at room temperature.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to obtain N-benzyl-5-methylpiperidin-2-one.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of lactams from haloesters and subsequent cyclization of the corresponding amino esters. The data is based on analogous reactions reported in the literature.
| Starting Material | Amine | Intermediate | Intermediate Yield (%) | Lactam Product | Lactam Yield (%) | Reference |
| Ethyl 4-bromobutanoate | Benzylamine | Ethyl 4-(benzylamino)butanoate | 85-95 | N-Benzyl-2-pyrrolidinone | 80-90 | Analogous to[1] |
| Ethyl 5-bromovalerate | Methylamine | Ethyl 5-(methylamino)valerate | 80-90 | N-Methyl-2-piperidone | 75-85 | Analogous to[2][3] |
| This compound | Benzylamine | Ethyl 4-(benzylamino)pentanoate | Estimated 80-90 | N-Benzyl-5-methylpiperidin-2-one | Estimated 70-80 | Projected |
Synthesis of Oxygen-Containing Heterocycles: Lactones
The synthesis of γ-valerolactone (5-methyl-dihydrofuran-2-one) from this compound proceeds via a two-step sequence: hydrolysis of the chloride to a hydroxyl group, followed by acid-catalyzed intramolecular transesterification.
Logical Workflow for Lactone Synthesis
Caption: Workflow for the synthesis of γ-valerolactone.
Experimental Protocols
Protocol 3: Synthesis of Ethyl 4-hydroxypentanoate (Intermediate)
This protocol outlines the conversion of the chloro-ester to the corresponding hydroxy-ester.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Water/Tetrahydrofuran (THF) mixture (solvent)
-
Hydrochloric acid (HCl) for neutralization
-
-
Procedure:
-
Dissolve this compound in a mixture of water and THF.
-
Add a solution of sodium hydroxide dropwise at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid to pH 7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-hydroxypentanoate, which can be used in the next step with or without further purification.
-
Protocol 4: Intramolecular Cyclization to γ-Valerolactone
This protocol describes the acid-catalyzed cyclization to form the lactone.[4][5]
-
Materials:
-
Ethyl 4-hydroxypentanoate (1.0 eq)
-
Amberlyst-15 (or other acidic resin) or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Toluene (solvent, for azeotropic removal of ethanol)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl 4-hydroxypentanoate in toluene.
-
Add the acid catalyst (e.g., Amberlyst-15).
-
Heat the mixture to reflux. Ethanol, a byproduct of the cyclization, will be removed azeotropically with toluene.
-
Continue the reaction until no more ethanol is collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture, and if a solid catalyst was used, filter it off.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude γ-valerolactone by distillation.
-
Quantitative Data Summary
The following table presents data for the synthesis of γ-valerolactone from various precursors, highlighting the efficiency of the lactonization step.
| Starting Material | Intermediate | Intermediate Yield (%) | Lactone Product | Lactone Yield (%) | Catalyst | Reference |
| Ethyl levulinate | Ethyl 4-hydroxypentanoate | >95 | γ-Valerolactone | >95 | Cu-Ni/Al₂O₃ | [4] |
| Levulinic acid | 4-Hydroxypentanoic acid | - | γ-Valerolactone | ~97 | ZrO₂ | [5] |
| This compound | Ethyl 4-hydroxypentanoate | Estimated 90-98 | γ-Valerolactone | Estimated >90 | Acid Catalyst | Projected |
Disclaimer: The projected yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods employed. Researchers should optimize these protocols for their specific applications.
References
Application of 4-Chloro-pentanoic acid ethyl ester in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-pentanoic acid ethyl ester is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring both an electrophilic chlorinated carbon and an ester functional group, allows for a variety of chemical transformations, making it an attractive starting material or intermediate for the synthesis of more complex drug molecules. The chloro group acts as a good leaving group in nucleophilic substitution reactions, enabling the introduction of the pentanoic acid ethyl ester chain onto various scaffolds. The ester moiety can be further manipulated through hydrolysis, amidation, or reduction to introduce additional functionality. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, focusing on its role as an alkylating agent for the synthesis of heterocyclic compounds, a common motif in many drug classes.
Application Note 1: Synthesis of Substituted Piperazine Derivatives as Pharmaceutical Intermediates
Background
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including antipsychotics (e.g., olanzapine, aripiprazole), antihistamines (e.g., cetirizine), and antianginal drugs (e.g., ranolazine). The introduction of various substituents on the piperazine nitrogen atoms is a common strategy to modulate the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. This compound can be effectively used as an alkylating agent to introduce a carboxyethylpropyl side chain onto a piperazine nucleus. This side chain can be a key pharmacophoric element or a handle for further synthetic modifications.
Reaction Principle
The synthesis involves the N-alkylation of a monosubstituted piperazine with this compound. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of Ethyl 4-(4-phenylpiperazin-1-yl)pentanoate
This protocol describes a representative procedure for the N-alkylation of 1-phenylpiperazine with this compound.
Materials:
-
1-Phenylpiperazine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpiperazine (1.62 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add this compound (1.81 g, 11 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-(4-phenylpiperazin-1-yl)pentanoate.
Data Presentation
| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) | Purity (by HPLC) |
| 1-Phenylpiperazine | 162.24 | 10 | 1.62 g | - | >98% |
| This compound | 164.62 | 11 | 1.81 g | - | >97% |
| Potassium Carbonate | 138.21 | 20 | 2.76 g | - | - |
| Ethyl 4-(4-phenylpiperazin-1-yl)pentanoate | 290.41 | - | - | 85% (hypothetical) | >99% (hypothetical) |
Visualizations
Caption: Synthetic workflow for the N-alkylation of 1-phenylpiperazine.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-pentanoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Chloro-pentanoic acid ethyl ester. The described multi-step synthesis is designed for scalability and efficiency, starting from readily available bio-based feedstock.
Synthetic Strategy Overview
The large-scale synthesis of this compound is proposed via a three-step pathway starting from levulinic acid. This approach is designed to be robust and scalable for industrial applications. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Esterification of Levulinic Acid to Ethyl Levulinate
This protocol details the efficient, acid-catalyzed esterification of levulinic acid with ethanol to produce ethyl levulinate. The use of a solid acid catalyst simplifies purification and catalyst recovery in a large-scale setting.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Levulinic Acid | 123-76-2 | 116.12 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 |
| Zirconium dioxide (ZrO₂) based catalyst | 1314-23-4 | 123.22 |
2.2. Experimental Procedure
-
Reactor Setup: A high-pressure stirred autoclave reactor is charged with the solid acid catalyst (0.5 g per mole of levulinic acid).
-
Charging Reactants: Levulinic acid and ethanol are added to the reactor. A volume ratio of 1:5 of levulinic acid to ethanol is recommended for optimal yield[1].
-
Reaction Conditions: The reactor is sealed, and the mixture is heated to 150 °C with continuous stirring for 3 hours[1].
-
Work-up and Purification: After cooling, the solid catalyst is removed by filtration. The excess ethanol is removed from the filtrate by rotary evaporation. The resulting crude ethyl levulinate can be purified by fractional distillation under reduced pressure.
2.3. Expected Yield and Purity
| Parameter | Value | Reference |
| Yield | 99% | [1] |
| Purity | >98% (after distillation) | Inferred from similar processes |
Step 2: Selective Reduction of Ethyl Levulinate to Ethyl 4-hydroxypentanoate
This protocol describes the selective reduction of the ketone functionality in ethyl levulinate to a secondary alcohol, yielding ethyl 4-hydroxypentanoate. Catalytic hydrogenation is a preferred method for its scalability and efficiency.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl Levulinate | 539-88-8 | 144.17 |
| Hydrogen (H₂) | 1333-74-0 | 2.02 |
| Copper-based catalyst (e.g., Cu-Ni/Al₂O₃) | N/A | N/A |
| Solvent (e.g., n-hexane) | 110-54-3 | 86.18 |
2.2. Experimental Procedure
-
Catalyst Preparation: A supported copper-nickel catalyst on alumina (Cu-Ni/Al₂O₃) is prepared as this has shown high activity for the hydrogenation of ethyl levulinate[2].
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with the catalyst and a solvent such as n-hexane.
-
Charging Reactant: Ethyl levulinate is added to the reactor.
-
Reaction Conditions: The reactor is purged with nitrogen and then pressurized with hydrogen. The reaction is typically carried out at elevated temperature and pressure. The formation of the intermediate, ethyl 4-hydroxypentanoate (EHP), is a key step in the hydrogenation of ethyl levulinate to γ-valerolactone (GVL)[2]. To isolate the EHP, milder reaction conditions (lower temperature and/or shorter reaction time) would be employed to prevent the subsequent intramolecular esterification to GVL.
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure to yield crude ethyl 4-hydroxypentanoate, which can be purified by vacuum distillation.
2.3. Expected Yield and Purity
| Parameter | Value | Reference |
| Conversion | >95% | Inferred from related literature[2] |
| Selectivity to EHP | High (optimization required) | [2][3] |
| Purity | >97% (after distillation) | Inferred from similar processes |
Step 3: Chlorination of Ethyl 4-hydroxypentanoate to this compound
This section outlines two potential methods for the conversion of the secondary alcohol in ethyl 4-hydroxypentanoate to the corresponding chloride. Both methods are suitable for large-scale synthesis, with the choice depending on reagent availability, cost, and safety considerations.
Method A: Using Thionyl Chloride
Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification[4].
Caption: Chlorination using thionyl chloride.
3.1. Materials and Reagents (Method A)
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 4-hydroxypentanoate | 6149-46-8 | 146.18 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 |
| Pyridine (optional, as base) | 110-86-1 | 79.10 |
| Anhydrous solvent (e.g., Dichloromethane) | 75-09-2 | 84.93 |
3.2. Experimental Procedure (Method A)
-
Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas scrubber is charged with ethyl 4-hydroxypentanoate and an anhydrous solvent.
-
Reagent Addition: Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature between 0-10 °C. The addition of a base like pyridine can be used to neutralize the generated HCl.
-
Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is carefully quenched with water or ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the final product is purified by fractional distillation under reduced pressure[5].
Method B: Using Trioctylphosphine and Carbon Tetrachloride
This method provides a milder alternative for the chlorination of alcohols.
Caption: Chlorination using trioctylphosphine and carbon tetrachloride.
3.3. Materials and Reagents (Method B)
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 4-hydroxypentanoate | 6149-46-8 | 146.18 |
| Trioctylphosphine | 4731-53-7 | 370.64 |
| Carbon tetrachloride | 56-23-5 | 153.82 |
| Anhydrous solvent (e.g., Acetonitrile) | 75-05-8 | 41.05 |
3.4. Experimental Procedure (Method B)
-
Reactor Setup: A reactor is charged with ethyl 4-hydroxypentanoate and an anhydrous solvent.
-
Reagent Addition: A solution of trioctylphosphine in the solvent is added, followed by the slow addition of carbon tetrachloride while maintaining a low temperature.
-
Reaction and Monitoring: The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by fractional distillation to separate the product from trioctylphosphine oxide and other byproducts[6].
3.5. Expected Yield and Purity (Both Methods)
| Parameter | Value | Reference |
| Yield | 70-90% | Inferred from similar transformations[6][7] |
| Purity | >98% (after distillation) | Inferred from similar processes |
Analytical Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
4.1. Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), a methyl group (doublet), and methylene and methine protons of the pentanoate chain. The methine proton adjacent to the chlorine atom is expected to be downfield. |
| ¹³C NMR | Peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pentanoate chain. The carbon atom bonded to chlorine will show a characteristic downfield shift.[8] |
| IR Spectroscopy | A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. C-H stretching vibrations around 2900-3000 cm⁻¹. A C-Cl stretching vibration in the fingerprint region. |
Safety and Handling
5.1. Hazard Identification and Personal Protective Equipment (PPE)
| Reagent | Hazards | Recommended PPE |
| Levulinic Acid | Causes skin and eye irritation. | Safety glasses, gloves, lab coat. |
| Ethanol | Flammable liquid and vapor. | Safety glasses, gloves, lab coat. Work in a well-ventilated area away from ignition sources. |
| Thionyl Chloride | Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[3][7][9] | Chemical resistant gloves, chemical splash goggles, face shield, lab coat, and use in a chemical fume hood.[3][7][9] |
| Trioctylphosphine | Causes severe skin burns and eye damage.[2][5][10] | Chemical resistant gloves, safety glasses with side-shields, lab coat.[2][5][10] |
| Carbon Tetrachloride | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.[1][11][12] | Chemical resistant gloves, safety goggles, lab coat, and use in a chemical fume hood with appropriate respiratory protection.[1][11][12] |
5.2. Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated waste and phosphorus-containing waste should be segregated into appropriate waste containers.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be carried out by trained personnel in a suitably equipped facility, and a thorough risk assessment should be conducted before commencing any experimental work.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 8. ETHYL 4-CHLOROBENZOATE(7335-27-5) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. sciencemadness.org [sciencemadness.org]
- 12. rsc.org [rsc.org]
Protecting Group Strategies for 4-Chloro-pentanoic Acid Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies concerning 4-chloro-pentanoic acid ethyl ester. Due to the bifunctional nature of this molecule, containing both a secondary alkyl chloride and an ethyl ester, careful consideration of protecting groups is crucial for achieving chemoselectivity in multi-step syntheses. The following sections will explore strategies for the selective protection of either the chloro or the ester group, as well as a common reaction pathway that utilizes the inherent reactivity of the molecule without the need for a protecting group.
Core Concepts in Protecting Group Strategy
A protecting group is a molecular fragment that is temporarily introduced to a specific functional group in a polyfunctional molecule to ensure its inertness during a chemical modification at another site. The ideal protecting group should be easily and selectively introduced and removed in high yield under mild conditions that do not affect other functional groups.[1] In the context of this compound, the primary challenge lies in the potential for cross-reactivity, as reagents intended for the ester might react with the chloro group, and vice-versa.
Strategy 1: Intramolecular Cyclization to γ-Valerolactone (Unprotected Strategy)
A predominant reaction pathway for γ-haloesters, such as this compound, is intramolecular cyclization to form a γ-lactone. This approach does not involve a protecting group for the chloro functionality but rather leverages its reactivity as a leaving group in an intramolecular nucleophilic substitution reaction.
Application
This strategy is particularly useful when the desired synthetic target is γ-valerolactone or a derivative thereof. The reaction is typically promoted by hydrolysis of the ester followed by acid- or base-catalyzed cyclization of the resulting 4-hydroxypentanoic acid.
Logical Workflow for Lactonization
Caption: Workflow for the synthesis of γ-valerolactone from ethyl 4-chloropentanoate.
Experimental Protocol: Synthesis of γ-Valerolactone
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (H2O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Hydrolysis: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol), add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC or GC-MS is recommended).
-
Cool the reaction mixture to 0 °C and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxypentanoic acid.
-
Lactonization: The crude 4-hydroxypentanoic acid can be heated (e.g., at 100-120 °C) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or simply distilled under reduced pressure to effect cyclization to γ-valerolactone.
-
Purification: The resulting γ-valerolactone can be purified by distillation.
| Step | Reactants/Reagents | Conditions | Yield | Purity |
| Hydrolysis & Lactonization | This compound, NaOH, HCl | Hydrolysis at RT, followed by acidification and heating | Typically >80% | >95% after distillation |
Strategy 2: Protection of the Ester Group
In syntheses where the chloro group needs to undergo a specific transformation (e.g., nucleophilic substitution with an organometallic reagent) without affecting the ester, protection of the ester is necessary. Common protecting groups for esters include conversion to other esters that are more stable or can be selectively cleaved.[1][2]
Application
This strategy is employed when reactions sensitive to the ester functionality are planned. For instance, if a Grignard reagent is to be reacted with another part of the molecule, the ester must be protected to prevent its reduction.
Orthogonal Protection Considerations
When choosing a protecting group for the ester, it is crucial to select one that can be removed under conditions that will not affect the secondary chloride. This is an example of orthogonal protection. For instance, a benzyl ester can be removed by hydrogenolysis, a reaction that typically does not affect an alkyl chloride.
Experimental Protocol: Protection of the Carboxylic Acid as a Benzyl Ester
This protocol assumes the starting material is 4-chloropentanoic acid, which can be obtained by hydrolysis of the ethyl ester.
Materials:
-
4-Chloropentanoic acid
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Esterification: To a solution of 4-chloropentanoic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and benzyl bromide (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Benzyl (Bn) | Benzyl bromide, K2CO3, DMF | H2, Pd/C (Hydrogenolysis) |
| tert-Butyl (tBu) | Isobutylene, cat. H2SO4 | Trifluoroacetic acid (TFA) |
Strategy 3: Protection of the Chloro Group
Protecting a secondary alkyl chloride can be challenging due to its inherent reactivity. One potential strategy involves converting the chloride to a functionality that is less reactive under specific conditions and can be readily converted back to the chloride. For instance, displacement of the chloride with a nucleophile that can later be a good leaving group itself could be considered. However, direct and efficient protecting groups for secondary alkyl chlorides that are orthogonal to an ester are not common.
A more practical approach often involves the strategic synthesis of the molecule where the chloro group is introduced at a later stage, thus avoiding the need for its protection.
If protection is unavoidable, a potential, albeit less common, strategy could involve the conversion of the chloride to an iodide (via Finkelstein reaction), which might then be temporarily coordinated to a soft metal center, although this is highly speculative and would require significant methods development.
Given the high reactivity of the chloro group towards intramolecular cyclization, it is often more synthetically efficient to design a route that either utilizes this reactivity or introduces the chlorine atom late in the synthesis.
Signaling Pathway Analogy: Chemoselectivity Control
The choice of a protecting group strategy can be analogized to directing a signal in a cellular pathway. The protecting group acts as an inhibitor or an activator for a specific functional group, thereby dictating the reaction outcome.
Caption: Decision workflow for synthetic routes using this compound.
Summary and Recommendations
For synthetic chemists working with this compound, the choice of strategy is dictated by the final target molecule.
-
For the synthesis of γ-valerolactone and its derivatives: The most direct and efficient strategy is to utilize the inherent reactivity of the chloro group and proceed via intramolecular cyclization without a protecting group.
-
For modifications at the chloro position: Protection of the ester group is essential. A benzyl ester is a suitable choice due to its stability and selective removal by hydrogenolysis, which is orthogonal to the secondary chloride.
-
Protection of the chloro group: This is generally not a preferred strategy due to the lack of readily available and efficient protecting groups for secondary alkyl chlorides that are compatible with an ester functionality. It is often more feasible to redesign the synthetic route to introduce the chlorine atom at a later stage.
Researchers should carefully consider the overall synthetic plan to determine the most appropriate and efficient strategy, minimizing the number of protection and deprotection steps to maximize overall yield and process efficiency.[3]
References
Application Notes and Protocols: Use of 4-Chloro-pentanoic acid ethyl ester in the Total Synthesis of (±)-Coniine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the utilization of 4-chloro-pentanoic acid ethyl ester as a key starting material in the total synthesis of the piperidine alkaloid, (±)-coniine. While direct literature examples of this specific transformation are not prevalent, this note outlines a plausible and efficient synthetic route, drawing upon established chemical principles. The protocols provided are based on well-understood reaction mechanisms and provide a solid foundation for practical implementation.
Introduction
This compound is a versatile five-carbon building block containing two electrophilic centers: the ester carbonyl carbon and the carbon bearing the chlorine atom. This bifunctionality allows for sequential reactions to construct cyclic structures, making it a potentially valuable precursor in the synthesis of various heterocyclic natural products. This application note focuses on its use in a proposed synthesis of (±)-coniine, the toxic principle of poison hemlock (Conium maculatum). The strategy involves the initial formation of a δ-amino ester via nucleophilic substitution of the chloride, followed by intramolecular cyclization to form the piperidine ring core.
Proposed Synthetic Pathway
The total synthesis of (±)-coniine from this compound is proposed to proceed through a three-step sequence:
-
Ammonolysis: Nucleophilic substitution of the chloride in this compound with ammonia to yield ethyl 4-aminopentanoate.
-
Intramolecular Cyclization (Lactamization): Amide formation via intramolecular cyclization of the amino ester to produce the corresponding δ-lactam (a piperidinone derivative).
-
Reduction: Reduction of the lactam to afford the target piperidine alkaloid, (±)-coniine.
Caption: Proposed synthetic workflow for (±)-Coniine.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-aminopentanoate
This protocol describes the nucleophilic substitution of the chloride in this compound with aqueous ammonia.
Methodology:
-
To a high-pressure reaction vessel, add this compound (1.0 eq).
-
Add a significant excess of concentrated aqueous ammonia (e.g., 20-30 eq).
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-aminopentanoate.
-
Purify the product by vacuum distillation or column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Concentrated Aqueous Ammonia |
| Stoichiometry | 1 : 25 |
| Temperature | 90 °C |
| Reaction Time | 18 hours |
| Hypothetical Yield | 75% |
Step 2: Synthesis of δ-Valerolactam (Piperidin-2-one)
This protocol outlines the intramolecular cyclization of ethyl 4-aminopentanoate to the corresponding lactam.
Methodology:
-
Place the purified ethyl 4-aminopentanoate (1.0 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Heat the neat amino ester to a temperature of 150-180 °C.
-
Ethanol will begin to distill off as the cyclization proceeds.
-
Continue heating until no more ethanol is collected. The reaction can be monitored by the disappearance of the starting material (TLC or GC-MS).
-
The resulting crude δ-valerolactam can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization.
| Parameter | Value |
| Starting Material | Ethyl 4-aminopentanoate |
| Condition | Neat, Thermal |
| Temperature | 160 °C |
| Reaction Time | 4 hours |
| Hypothetical Yield | 90% |
Step 3: Synthesis of (±)-Coniine
This protocol details the reduction of δ-valerolactam to the final product, (±)-coniine, using a powerful reducing agent.
Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of δ-valerolactam (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting lactam is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (±)-coniine.
-
Purify the product by vacuum distillation.
| Parameter | Value |
| Starting Material | δ-Valerolactam |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Stoichiometry | 1 : 2.5 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 6 hours |
| Hypothetical Yield | 85% |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is straightforward, with each step building upon the previous to construct the target molecule.
Caption: Logical flow of the (±)-Coniine synthesis.
Conclusion
This compound serves as a viable and cost-effective starting material for the total synthesis of (±)-coniine. The proposed synthetic route is robust, employing fundamental organic transformations. The provided protocols offer a clear and detailed guide for researchers to implement this synthesis in a laboratory setting. This application note highlights the potential of simple, bifunctional building blocks in the efficient construction of complex natural products.
Application Notes and Protocols for the Grignard Reaction with 4-Chloro-pentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Grignard reaction of 4-chloro-pentanoic acid ethyl ester with a Grignard reagent, such as methylmagnesium bromide. This protocol is designed to favor the formation of the corresponding tertiary alcohol, 5-chloro-2-methylhexan-2-ol, while considering potential side reactions due to the presence of the alkyl chloride. Included are methodologies for the synthesis of the starting material, a comprehensive reaction protocol, and expected analytical data for key compounds.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1] While the reaction with esters typically yields tertiary alcohols through a double addition mechanism, the presence of other functional groups, such as an alkyl halide, within the substrate molecule introduces complexity and the potential for undesired side reactions.[2][3]
This compound presents such a challenge. The primary desired reaction is the nucleophilic attack of the Grignard reagent at the electrophilic carbonyl carbon of the ester. However, the presence of a chloro group at the γ-position introduces the possibility of side reactions, including elimination and attack at the carbon-chlorine bond. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired tertiary alcohol.
This application note provides a detailed protocol for this transformation, along with methods for the preparation of the starting material and characterization data for the expected products.
Experimental Protocols
Synthesis of this compound
The starting material, this compound, can be synthesized from 4-chloropentanoic acid via Fischer esterification.[4][5][6][7][8]
Materials:
-
4-chloropentanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-chloropentanoic acid in a large excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-chloropentanoate.
-
Purify the crude product by vacuum distillation.
Grignard Reaction of this compound with Methylmagnesium Bromide
This procedure details the addition of methylmagnesium bromide to this compound to yield 5-chloro-2-methylhexan-2-ol. Strict anhydrous conditions are essential for the success of this reaction. All glassware must be thoroughly dried, and anhydrous solvents should be used.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl bromide or methyl iodide
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere.
-
Place magnesium turnings (2.2 equivalents relative to the ester) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.[1]
-
In the addition funnel, prepare a solution of methyl bromide (2.2 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a separate dry flask.
-
Transfer the ester solution to the addition funnel and add it dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, 5-chloro-2-methylhexan-2-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Physical and Spectroscopic Data of Starting Material
| Compound Name | This compound |
| CAS Number | 41869-16-3[9][10][11] |
| Molecular Formula | C₇H₁₃ClO₂[9] |
| Molecular Weight | 164.63 g/mol [9] |
| Appearance | Colorless liquid |
| Boiling Point | ~185-187 °C (literature) |
| ¹H NMR (CDCl₃, δ) | ~4.15 (q, 2H), ~4.10 (m, 1H), ~2.50 (t, 2H), ~2.10 (m, 2H), ~1.55 (d, 3H), ~1.25 (t, 3H) (Predicted) |
| ¹³C NMR (CDCl₃, δ) | ~172.5, ~60.5, ~55.0, ~35.0, ~30.0, ~25.0, ~14.0 (Predicted) |
| IR (neat, cm⁻¹) | ~2980 (C-H), ~1735 (C=O, ester), ~1180 (C-O), ~750 (C-Cl) |
Table 2: Physical and Spectroscopic Data of Expected Product
| Compound Name | 5-chloro-2-methylhexan-2-ol |
| Molecular Formula | C₇H₁₅ClO |
| Molecular Weight | 150.64 g/mol [12] |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | (Predicted to be slightly higher than the starting ester) |
| ¹H NMR (CDCl₃, δ) | ~3.60 (m, 1H), ~1.80-1.60 (m, 4H), ~1.55 (d, 3H), ~1.25 (s, 6H), OH proton (variable) (Predicted) |
| ¹³C NMR (CDCl₃, δ) | ~71.0, ~58.0, ~40.0, ~29.0, ~25.0, ~23.0 (Predicted) |
| IR (neat, cm⁻¹) | ~3400 (br, O-H), ~2970 (C-H), ~1150 (C-O), ~740 (C-Cl) |
Visualizations
Signaling Pathway Diagram
References
- 1. adichemistry.com [adichemistry.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C7H13ClO2 | CID 13707765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 41869-16-3 [chemicalbook.com]
- 11. (R)-4-Chloropentanoic acid ethyl ester | CAS#:41869-16-3 | Chemsrc [chemsrc.com]
- 12. 5-Chloro-2-methylhexan-3-ol | C7H15ClO | CID 18920914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-pentanoic Acid Ethyl Ester by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-chloro-pentanoic acid ethyl ester by distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Product decomposition (darkening of the distillation pot residue, low yield) | The distillation temperature is too high, causing thermal decomposition of the ester. | Distill under reduced pressure (vacuum distillation) to lower the boiling point. Start with a pressure of 10-20 mmHg and adjust as needed. |
| Presence of acidic or basic impurities that catalyze decomposition. | Neutralize the crude product before distillation. Wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by a water wash, and then dry thoroughly. | |
| Co-distillation of impurities | Impurities have boiling points close to the product under the distillation conditions. | Improve the efficiency of the fractional distillation column (e.g., use a longer column, or one with a more efficient packing material). Optimize the reflux ratio to enhance separation. |
| Incomplete reaction or side reactions during synthesis. | Analyze the crude product by GC-MS to identify the impurities. Adjust the synthesis protocol to minimize the formation of byproducts. | |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| High viscosity of the crude material. | Ensure the material is sufficiently heated to reduce viscosity, but below the decomposition temperature. | |
| Low vacuum or fluctuating pressure | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use high-vacuum grease on all ground-glass joints. |
| Inefficient vacuum pump. | Ensure the vacuum pump is in good working order and the oil is clean. Use a cold trap between the distillation setup and the pump to protect the pump from corrosive vapors. |
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 196 °C.[1] However, distillation at this temperature is not recommended due to the risk of thermal decomposition.
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: Halogenated esters can be thermally unstable. Heating to their atmospheric boiling point can lead to decomposition reactions such as dehydrochlorination (elimination of HCl) to form unsaturated esters, or other degradation pathways. Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of these side reactions and improving the yield and purity of the final product.
Q3: How can I estimate the boiling point of this compound at a specific pressure?
A3: You can estimate the boiling point at a reduced pressure using a boiling point nomograph or the Clausius-Clapeyron equation. A nomograph provides a graphical method to relate boiling points at different pressures. The Clausius-Clapeyron equation offers a more quantitative approach if the enthalpy of vaporization is known or can be estimated.
Q4: What are the likely impurities in a crude sample of this compound synthesized from γ-valerolactone and thionyl chloride?
A4: The synthesis of this compound from γ-valerolactone and thionyl chloride, followed by esterification with ethanol, can lead to several impurities:
-
Unreacted γ-valerolactone: If the initial reaction with thionyl chloride is incomplete.
-
4-chloropentanoic acid: If the esterification with ethanol is incomplete.
-
Sulfur-containing byproducts: From the thionyl chloride reagent. These are typically volatile and can be removed during the initial stages of distillation.
-
Elimination byproducts: Such as ethyl pent-3-enoate or ethyl pent-4-enoate, formed by the loss of HCl.
-
Di-esters or other condensation products: Depending on the reaction conditions.
Q5: What are the signs of decomposition during distillation?
A5: Signs of decomposition include:
-
A darkening or charring of the residue in the distillation flask.
-
The evolution of fumes (potentially HCl gas).
-
A lower than expected yield of the distilled product.
-
A distillate that is discolored or has an unusual odor.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Preparation:
-
Ensure the crude this compound has been washed with a saturated sodium bicarbonate solution and then with water to remove any acidic impurities.
-
Dry the crude product thoroughly over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge and a cold trap.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Add a magnetic stir bar or fresh boiling chips to the distillation flask.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude, dried this compound (no more than two-thirds full).
-
Begin stirring (if using a magnetic stir bar).
-
Gradually apply vacuum, aiming for a pressure of 10-20 mmHg.
-
Once the desired pressure is stable, begin heating the distillation flask gently with a heating mantle.
-
Collect any low-boiling fractions (foreruns), which may contain residual solvents or volatile impurities.
-
Monitor the temperature at the thermometer. The main fraction should distill at a steady temperature. The estimated boiling point at 15 mmHg is in the range of 80-90 °C.
-
Collect the main fraction in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for distillation issues.
References
Technical Support Center: Synthesis of 4-Chloro-pentanoic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 4-chloro-pentanoic acid ethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Fischer Esterification of 4-Chloropentanoic Acid: This method involves the reaction of 4-chloropentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process.[1][2][3]
-
Hydrochlorination of Ethyl Levulinate: This route utilizes the reaction of ethyl levulinate with a chlorinating agent, typically hydrogen chloride, to introduce the chlorine atom at the 4-position.
Q2: What are the most common impurities I should be aware of for each synthetic route?
The potential impurities largely depend on the chosen synthetic pathway.
-
For the Fischer Esterification of 4-Chloropentanoic Acid:
-
Unreacted 4-Chloropentanoic Acid: Due to the equilibrium nature of the Fischer esterification, incomplete conversion is a common issue, leaving residual starting acid.[2][3]
-
Unreacted Ethanol: As ethanol is often used in excess to drive the equilibrium towards the product, residual amounts may remain after the reaction.
-
Diethyl Ether: A potential byproduct formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.
-
Polymeric materials: Under strong acidic conditions and heat, side reactions can lead to the formation of polymeric byproducts.
-
-
For the Hydrochlorination of Ethyl Levulinate:
-
Unreacted Ethyl Levulinate: Incomplete reaction will result in the presence of the starting material.
-
Over-chlorinated Products: The reaction may not be perfectly selective, leading to the formation of di- or tri-chlorinated pentanoic acid ethyl esters.
-
Byproducts from Ring Opening/Rearrangement: Depending on the reaction conditions, the furan ring in precursors like furfuryl alcohol (if used as a starting point for ethyl levulinate) can lead to various side products.
-
Q3: How can I detect and quantify these impurities?
A combination of analytical techniques is recommended for the accurate identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting unreacted starting materials, byproducts like diethyl ether, and over-chlorinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, which is invaluable for identifying and confirming the structure of the desired product and any impurities present.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities, such as unreacted carboxylic acid or polymeric materials.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction (Fischer Esterification) | Increase the reaction time or temperature. Use a larger excess of ethanol to shift the equilibrium. | Drive the reaction further to completion, increasing the yield of the desired ester. |
| Loss of Product During Workup | Ensure proper phase separation during extraction. Minimize the number of transfer steps. Use a suitable drying agent to avoid hydrolysis. | Reduce mechanical losses and prevent hydrolysis of the ester back to the carboxylic acid. |
| Catalyst Inactivity | Use a fresh, high-purity acid catalyst. Ensure the catalyst is not deactivated by moisture in the reactants. | A more active catalyst will increase the reaction rate and improve the overall yield. |
| Side Reactions | Optimize the reaction temperature to minimize the formation of byproducts like diethyl ether. | A lower temperature can improve selectivity for the desired esterification reaction. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Materials | For Fischer esterification, drive the reaction to completion as described above. For hydrochlorination, ensure a sufficient amount of the chlorinating agent is used and allow for adequate reaction time. | Reduce the amount of residual starting materials in the crude product. |
| Formation of Byproducts | Optimize reaction conditions (temperature, catalyst loading, reaction time) to favor the formation of the desired product. | Minimize the formation of unwanted side products. |
| Inefficient Purification | Use fractional distillation under reduced pressure for purification. The boiling points of the desired product and potential impurities should be considered to optimize the distillation parameters. Column chromatography can also be an effective purification method. | Isolate the pure this compound from unreacted starting materials and byproducts. |
Summary of Potential Impurities
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Potential Origin | Recommended Analytical Method |
| 4-Chloropentanoic Acid | C₅H₉ClO₂ | 136.58[4] | - | Unreacted starting material (Esterification) | HPLC, GC-MS (after derivatization) |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Unreacted starting material (Esterification) | GC-MS |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | Byproduct of ethanol dehydration (Esterification) | GC-MS |
| Ethyl Levulinate | C₇H₁₂O₃ | 144.17 | 205-206 | Unreacted starting material (Hydrochlorination) | GC-MS, HPLC |
| Dichloropentanoic Acid Ethyl Ester | C₇H₁₂Cl₂O₂ | 199.08 | - | Over-chlorination byproduct (Hydrochlorination) | GC-MS |
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
4-Chloropentanoic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloropentanoic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Chloro-pentanoic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 4-Chloro-pentanoic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways to produce this compound:
-
Fischer Esterification of 4-Chloropentanoic Acid: This is a direct esterification of 4-chloropentanoic acid with ethanol in the presence of an acid catalyst.[1][2][3]
-
Ring-Opening of γ-Valerolactone: This method involves the ring-opening of γ-valerolactone using a chlorinating agent, such as thionyl chloride (SOCl₂), followed by reaction with ethanol.
Q2: I am experiencing a low yield in the Fischer Esterification of 4-chloropentanoic acid. What are the common causes and how can I improve it?
A2: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction.[1][2] Here are several factors to consider for yield improvement:
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Excess Alcohol: Using a large excess of ethanol can shift the equilibrium towards the product side, favoring the formation of the ester.[3]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid, thus reducing the yield. Removing water as it forms, for instance by azeotropic distillation with a Dean-Stark apparatus, can significantly improve the yield.[2][4]
-
Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[1][2][4]
-
Reaction Time and Temperature: The reaction is typically slow and requires heating (reflux) to proceed at a reasonable rate.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Q3: What are the potential side reactions when synthesizing this compound?
A3: Several side reactions can occur, potentially reducing the yield and purity of the final product.
-
In the Fischer Esterification route:
-
Dehydration of Ethanol: At high temperatures, the acid catalyst can cause the dehydration of ethanol to form diethyl ether.
-
Elimination: The chloro-substituent could potentially undergo elimination reactions under certain conditions, although this is less common for a primary chloride.
-
-
In the γ-Valerolactone ring-opening route:
-
Formation of Di-esters: If conditions are not carefully controlled, side reactions leading to the formation of di-esters or other byproducts can occur.
-
Incomplete Reaction: Incomplete ring-opening or esterification will result in the presence of starting materials or intermediates in the final product mixture.
-
Q4: How can I purify the synthesized this compound?
A4: The primary method for purifying this compound is distillation under reduced pressure.[5] Before distillation, a typical work-up procedure involves:
-
Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove any remaining acid catalyst and unreacted carboxylic acid.[4]
-
Extraction: Extracting the ester into an organic solvent like ethyl acetate.[4]
-
Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate.[4][6]
-
Solvent Removal: Removing the solvent using a rotary evaporator.[4]
-
Distillation: The crude product is then distilled under reduced pressure to obtain the pure ester.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Equilibrium not shifted towards products. - Loss of product during work-up. | - Increase reaction time and/or temperature. - Use a larger excess of ethanol. - Remove water as it forms (e.g., Dean-Stark trap).[2] - Ensure efficient extraction and minimize transfers. |
| Presence of Starting Material (4-chloropentanoic acid) in Product | - Insufficient catalyst. - Short reaction time. - Inefficient work-up. | - Increase the amount of acid catalyst. - Prolong the reaction time and monitor by TLC.[3] - Ensure thorough washing with sodium bicarbonate solution to remove unreacted acid.[4] |
| Product is a Dark Color | - Decomposition of starting materials or product. - Presence of impurities. | - Lower the reaction temperature if possible. - Purify the starting materials before the reaction. - Consider purification by column chromatography if distillation is insufficient. |
| Difficulty in Isolating the Product | - Product is soluble in the aqueous phase. - Emulsion formation during extraction. | - Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the ester. - Break emulsions by adding a small amount of brine or by centrifugation. |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Chloropentanoic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
4-Chloropentanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Chloride (NaCl), saturated solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 4-chloropentanoic acid (1 equivalent) and a significant excess of absolute ethanol (e.g., 5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloropentanoate.
-
Purify the crude ester by vacuum distillation.
Reaction Workflow and Logic Diagrams
Caption: Workflow for the synthesis of ethyl 4-chloropentanoate via Fischer esterification.
Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cerritos.edu [cerritos.edu]
side reactions of 4-Chloro-pentanoic acid ethyl ester with nucleophiles
Technical Support Center: 4-Chloro-pentanoic acid ethyl ester
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered when using this reagent with nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution (SN2) reaction is showing a significant amount of an elimination byproduct. How can I minimize this?
A1: The formation of an elimination (E2) byproduct, typically ethyl pent-3-enoate and ethyl pent-4-enoate, is a common side reaction that competes with the desired SN2 pathway. This is especially prevalent when using strong bases as nucleophiles.
Troubleshooting Steps:
-
Choice of Base/Nucleophile: The basicity of your nucleophile is a critical factor. Strongly basic nucleophiles, such as alkoxides (e.g., sodium ethoxide), significantly promote the E2 reaction.[1][2][3] If possible, opt for a nucleophile that is less basic but still possesses good nucleophilicity. For instance, azide (N₃⁻) or cyanide (CN⁻) are good nucleophiles but weaker bases compared to hydroxide or alkoxides.[1]
-
Steric Hindrance: Use a non-bulky base or nucleophile. Sterically hindered bases, like potassium tert-butoxide, will heavily favor elimination.[3][4]
-
Temperature Control: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature can help to favor the SN2 pathway.
-
Solvent Selection: The choice of solvent plays a crucial role. Polar aprotic solvents such as DMSO, DMF, or acetonitrile are known to enhance the rate of SN2 reactions while disfavoring E2.[1][5][6] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its effectiveness and can also participate in elimination reactions.[7][8]
Q2: I am attempting to react this compound with an amine, but I am observing the formation of a lactam and multiple alkylations on my amine. What is happening and how can I prevent it?
A2: When reacting with amine nucleophiles, two primary side reactions can occur: intramolecular cyclization to form a lactam (piperidin-2-one) and over-alkylation of the amine.
-
Lactam Formation: The initial SN2 product, an ethyl 4-amino-pentanoate derivative, can undergo a subsequent intramolecular reaction where the newly introduced amine attacks the ester carbonyl, displacing ethanol to form a stable six-membered ring lactam.
-
Over-alkylation: The primary amine product of the initial substitution is itself a nucleophile and can react with another molecule of this compound, leading to secondary and even tertiary amine byproducts.[9][10][11]
Troubleshooting Steps:
-
Control Stoichiometry: To minimize over-alkylation, use a large excess of the starting amine.[9][10][11] This ensures that the this compound is more likely to encounter the primary amine rather than the mono-alkylated product.
-
Protecting Groups: If a large excess of the amine is not feasible, consider using a protected version of the amine that can be deprotected after the substitution reaction.
-
Low Temperature: To disfavor the intramolecular cyclization, conduct the reaction at a lower temperature. The cyclization reaction, being an intramolecular process, has a higher activation energy and is more sensitive to temperature changes.
-
Reaction Time: Monitor the reaction closely and stop it once the starting halide has been consumed to prevent the subsequent cyclization and over-alkylation from becoming significant.
Q3: My reaction is resulting in the formation of γ-valerolactone. How can I avoid this?
A3: The formation of γ-valerolactone is a result of an intramolecular SN2 reaction. This can happen if the ester group is hydrolyzed to a carboxylic acid, and the resulting carboxylate then acts as an intramolecular nucleophile, displacing the chloride. It can also occur if a nucleophile first attacks the ester, leading to an intermediate that facilitates cyclization.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Any moisture can lead to the hydrolysis of the ester, initiating the cyclization pathway.
-
Choice of Nucleophile/Base: Avoid strongly basic conditions (like aqueous NaOH or KOH) which readily hydrolyze the ester. If a base is required, use a non-nucleophilic, anhydrous base.
-
Temperature: As with other side reactions, lower temperatures can help to disfavor this intramolecular cyclization.
Data Summary
The selection of reaction conditions has a significant impact on the distribution of products. The following table summarizes the expected major and minor products based on the type of nucleophile/base and solvent used.
| Nucleophile/Base Type | Solvent | Expected Major Product(s) | Expected Minor Product(s) |
| Strongly Basic, Non-Bulky (e.g., NaOEt, NaOH) | Protic (e.g., Ethanol) | E2 (Elimination)[2][12] | SN2 (Substitution) |
| Strongly Basic, Bulky (e.g., t-BuOK) | Protic or Aprotic | E2 (Elimination)[3] | SN2 (very minor) |
| Good Nucleophile, Weakly Basic (e.g., NaN₃, NaCN) | Polar Aprotic (e.g., DMSO, DMF) | SN2 (Substitution)[1] | E2 (Elimination) |
| Amine (e.g., NH₃, RNH₂) | Polar (e.g., Ethanol) | SN2 (Substitution), Over-alkylation products[9][10] | Lactam (Intramolecular Cyclization) |
| Aqueous Acid (e.g., aq. HCl) | Water | Ester Hydrolysis | - |
| Aqueous Base (e.g., aq. NaOH) | Water | Ester Hydrolysis, γ-Valerolactone | E2 (Elimination) |
Experimental Protocols
Protocol 1: Maximizing SN2 Product with a Weakly Basic Nucleophile (e.g., Sodium Azide)
This protocol is designed to favor the nucleophilic substitution reaction while minimizing elimination and other side reactions.
-
Reagents and Equipment:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature control system (e.g., oil bath)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium azide (1.2 equivalents).
-
Add anhydrous DMF to the flask and stir to dissolve the sodium azide.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visual Guides
Reaction Pathways Diagram
The following diagram illustrates the competing reaction pathways for this compound in the presence of a nucleophile/base.
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying and resolving issues related to low yield or unexpected byproducts.
Caption: Troubleshooting workflow for side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Chloro-pentanoic acid ethyl ester
This technical support center provides guidance on the stability and storage of 4-Chloro-pentanoic acid ethyl ester for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Observable Change in Physical Appearance (e.g., Coloration, Cloudiness)
-
Question: The normally colorless liquid has developed a yellow tint and appears cloudy. What could be the cause?
-
Answer: Discoloration and turbidity can be indicators of chemical degradation. Potential causes include:
-
Hydrolysis: Exposure to moisture, acidic, or basic conditions can lead to the hydrolysis of the ester, forming 4-chloropentanoic acid and ethanol. The change in pH due to the formation of the acidic product can catalyze further degradation.
-
Contamination: Accidental introduction of impurities could initiate decomposition or reaction.
-
Photodegradation: Although not extensively documented for this specific molecule, prolonged exposure to light, especially UV radiation, can sometimes induce degradation of chlorinated organic compounds.
-
-
Recommended Actions:
-
Verify Storage Conditions: Ensure the product is stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
-
Purity Analysis: Perform an analytical test such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any degradation products or impurities.
-
pH Check: If the product is in a solution, a change in pH may indicate hydrolysis.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental outcomes when using different batches or older stock of this compound. Why might this be happening?
-
Answer: Inconsistent results are often linked to a decrease in the purity of the starting material. Over time, improper storage can lead to the degradation of this compound, reducing its effective concentration and introducing new chemical species that may interfere with your reaction.
-
Recommended Actions:
-
Purity Verification: Before use, especially with older stock, it is advisable to verify the purity of the ester using a suitable analytical method (e.g., GC, HPLC, or NMR).
-
Use Fresh Stock: Whenever possible, use a freshly opened or recently purchased batch of the compound for sensitive experiments.
-
Standardize Storage: Implement and adhere to strict storage protocols for all laboratory chemicals to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress. Storage at refrigerated temperatures (2-8 °C) is advisable. The container should be opaque or stored in the dark to protect it from light.
Q2: What substances are incompatible with this compound?
A2: Avoid contact with strong acids, strong bases, and strong oxidizing agents. These substances can catalyze the degradation of the ester.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway is likely hydrolysis, where the ester bond is cleaved by water to yield 4-chloropentanoic acid and ethanol. This reaction can be accelerated by the presence of acids or bases. Thermal decomposition is another possibility, which could involve the cleavage of the carbon-chlorine bond.
Q4: How can I assess the purity of my this compound sample?
A4: The purity can be determined using standard analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or RI), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H13ClO2 | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Boiling Point | 196.0 °C at 760 mmHg | [2] |
| Density | 1.033 g/cm³ | [2] |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by GC-MS
This protocol outlines a general method to assess the stability of this compound under specific conditions (e.g., elevated temperature, presence of moisture).
-
Sample Preparation:
-
Prepare several vials of this compound from the same batch.
-
For each time point in the study, prepare a "stressed" sample (e.g., stored at 40°C, or with a known amount of added water) and a "control" sample (stored under recommended conditions).
-
-
Incubation:
-
Place the vials in the respective storage conditions.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one "stressed" and one "control" vial.
-
Dilute an aliquot of each sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
-
GC-MS Analysis:
-
Inject the diluted samples into a GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Program the oven temperature to achieve good separation of the parent compound and potential degradation products.
-
Analyze the resulting chromatograms to determine the peak area of this compound and identify any new peaks corresponding to degradation products by their mass spectra.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for both stressed and control samples.
-
Compare the chromatograms to identify and quantify degradation products.
-
Mandatory Visualization
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Troubleshooting Reactions with 4-Chloro-pentanoic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-pentanoic acid ethyl ester. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary application of this compound, where the chloride is displaced by a nucleophile. However, various factors can lead to low yields or the formation of undesired byproducts.
FAQs:
Q1: My nucleophilic substitution reaction with this compound is resulting in a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. The primary competing reaction is elimination, and the ester functionality can also undergo hydrolysis. Here are the key aspects to investigate:
-
Reaction Conditions: this compound is a secondary alkyl halide, which can undergo both SN1 and SN2 reactions. The choice of solvent, temperature, and concentration are critical.
-
Strength of the Nucleophile: Weak nucleophiles will react slowly, potentially allowing side reactions to dominate.
-
Steric Hindrance: A bulky nucleophile may react slowly via an SN2 mechanism, leading to lower yields.
-
Purity of Starting Material: Impurities in the this compound can inhibit the reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: For SN2 reactions, which are generally preferred for cleaner products, use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity. Maintain a low to moderate reaction temperature to disfavor the competing elimination reaction.
-
Choose an Appropriate Nucleophile: If possible, use a strong, unhindered nucleophile. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles.
-
Consider a Phase-Transfer Catalyst: If your nucleophile is not soluble in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase.
-
Check the Purity of Your Reagents: Ensure your this compound and nucleophile are pure and dry. Water can lead to hydrolysis of the ester.
Q2: I am observing a significant amount of an elimination byproduct, likely an alkene. How can I minimize this?
A2: The formation of an elimination byproduct (an unsaturated pentenoate ester) is a common issue when working with secondary alkyl halides. This occurs via E1 or E2 mechanisms, which compete with SN1 and SN2.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor substitution.
-
Use a Less Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it will promote elimination. If possible, choose a nucleophile that is a weak base.
-
Avoid Strong, Hindered Bases: Strong, sterically hindered bases, such as potassium tert-butoxide, are specifically designed to promote elimination. Avoid these if substitution is the desired outcome.
-
Solvent Choice: Polar protic solvents (e.g., ethanol, water) can promote elimination, particularly via the E1 pathway, as they stabilize the carbocation intermediate. Using a polar aprotic solvent (e.g., DMF, DMSO) will favor the SN2 pathway.
Data Presentation: Influence of Reaction Parameters on Substitution vs. Elimination
| Parameter | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) |
| Temperature | Low to moderate | High |
| Base/Nucleophile | Strong, unhindered nucleophile (e.g., I⁻, Br⁻, CN⁻, N₃⁻) | Strong, hindered base (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Polar protic (e.g., Ethanol, Water) - can also favor SN1/E1 |
| Concentration | High concentration of nucleophile | High concentration of base |
Experimental Protocols: General Methodology for Nucleophilic Substitution
Protocol 1: General Procedure for SN2 Reaction with an Amine
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Amine (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Procedure:
-
Dissolve the this compound in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Add the amine to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization: Competing Reaction Pathways
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-pentanoic Acid Ethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-pentanoic acid ethyl ester. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most common and cost-effective method for synthesizing this compound is the Fischer esterification of 4-chloropentanoic acid with ethanol using an acid catalyst.[1][2][3] This method is widely used in both laboratory and industrial settings due to its simplicity and the use of readily available and inexpensive reagents.[3]
Q2: What is the general reaction scheme for the Fischer esterification of 4-chloropentanoic acid?
A2: The reaction involves heating a mixture of 4-chloropentanoic acid and an excess of ethanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] The equilibrium of the reaction is driven towards the formation of the ester and water.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: To optimize the yield, it is crucial to control the following parameters:
-
Reactant Ratio: Using a large excess of ethanol (often as the solvent) shifts the equilibrium towards the product side, increasing the yield.[4]
-
Catalyst Concentration: A catalytic amount of a strong acid is necessary. However, excessive amounts can lead to side reactions. Optimization of the catalyst loading is important for maximizing yield and minimizing byproducts.
-
Temperature: The reaction is typically carried out at the reflux temperature of the alcohol (ethanol, in this case) to increase the reaction rate.[5]
-
Water Removal: Since water is a byproduct, its removal from the reaction mixture will drive the equilibrium towards the formation of the ester, thereby increasing the yield. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[3][4]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal time for completion. Prolonged reaction times at elevated temperatures can lead to the formation of byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Equilibrium not sufficiently shifted towards products. 3. Loss of product during work-up and purification. 4. Degradation of the starting material or product. | 1. Ensure the reaction is heated to reflux for an adequate amount of time. Monitor the reaction progress using TLC or GC. 2. Use a larger excess of ethanol and/or remove water as it is formed using a Dean-Stark apparatus. 3. Optimize the extraction and distillation procedures to minimize losses. Ensure complete extraction from the aqueous layer. 4. Avoid excessively high temperatures or prolonged reaction times. Consider using a milder acid catalyst if degradation is suspected. |
| Presence of Unreacted 4-Chloropentanoic Acid | 1. Insufficient catalyst. 2. Insufficient reaction time or temperature. 3. Water present in the reaction mixture, shifting the equilibrium back to the reactants. | 1. Increase the catalyst loading slightly. 2. Increase the reaction time or ensure the reaction is at a gentle reflux. 3. Use anhydrous ethanol and dry glassware. Consider using a drying agent or a Dean-Stark trap. |
| Formation of Side Products | 1. γ-Butyrolactone: Intramolecular cyclization of 4-chloropentanoic acid or its ester can occur, especially at high temperatures. 2. Elimination Products: Dehydrohalogenation of the starting material or product can lead to the formation of unsaturated compounds.[6] 3. Ether Formation: Reaction between two molecules of ethanol at high temperatures with a strong acid catalyst. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less acidic catalyst. 2. Control the reaction temperature carefully. Higher temperatures favor elimination over substitution.[7] Using a less concentrated acid catalyst might also help. 3. This is generally a minor side product but can be minimized by not using excessively high temperatures. |
| Difficult Purification | 1. Emulsion formation during aqueous work-up. 2. Co-distillation of product with impurities. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Ensure efficient separation of aqueous and organic layers during work-up. Use fractional distillation for purification if boiling points of impurities are close to the product's boiling point. |
Experimental Protocols
General Protocol for Fischer Esterification of 4-Chloropentanoic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
4-Chloropentanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropentanoic acid in a 5 to 10-fold molar excess of anhydrous ethanol.[4]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[8]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.
Quantitative Data from Literature (Illustrative Examples for Esterification)
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ (cat.) | 65 | - | 90 | [5] |
| Hydroxy Acid | Ethanol | H₂SO₄ (cat.) | Reflux | 2 | 95 | [5] |
| Lauric Acid | Methanol | Ferric-alginate | Reflux | 3 | 99 | [1] |
| Rapeseed Oil Fatty Acids | Methanol | H₂SO₄ (1.0%) | 70 | 5 | ~96.5 | [9] |
Note: The yields presented are for different esterification reactions and serve as a general guide. The yield for this compound will depend on the specific optimized conditions.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in Fischer Esterification
References
- 1. A new heterogeneous acid catalyst for esterification: Optimization using response surface methodology [inis.iaea.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Purification of Carboxylic Acid Ethyl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted 4-chloro-pentanoic acid ethyl ester from their product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing a desired product and unreacted this compound?
A1: Besides the unreacted starting material, common impurities can include by-products from the reaction, the corresponding carboxylic acid (4-chloropentanoic acid) if hydrolysis has occurred, and residual solvents or reagents from the synthesis.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing unreacted this compound are:
-
Distillation: Effective if there is a significant difference in boiling points between the ester and the desired product.
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is particularly useful for removing acidic or basic impurities.
-
Column Chromatography: A highly effective method for separating compounds with different polarities.
-
Chemical Conversion (Hydrolysis): The unreacted ester can be selectively hydrolyzed to its corresponding carboxylic acid, which can then be easily removed by an alkaline wash.
Q3: When is distillation a suitable method for purification?
A3: Distillation is suitable when the boiling point of your desired product is significantly different from that of this compound (boiling point ~196 °C).[1] A difference of at least 20-30 °C is generally recommended for effective separation by simple distillation. Vacuum distillation is preferred for high-boiling point compounds to prevent thermal decomposition.
Q4: How can I use liquid-liquid extraction to remove the unreacted ester?
A4: Since this compound is a neutral organic compound, it will preferentially dissolve in an organic solvent.[2] If your desired product has different solubility characteristics (e.g., it is a salt or a highly polar molecule soluble in an aqueous phase), you can use liquid-liquid extraction to separate them. However, this method is more effective for removing acidic or basic impurities that can be converted into water-soluble salts.
Q5: Is column chromatography a good option for this separation?
A5: Yes, column chromatography is a very powerful technique for separating organic compounds.[3][4][5] By choosing an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase (eluent), you can effectively separate the unreacted ester from your product based on differences in their polarity.[3][4][5]
Q6: Can I chemically modify the unreacted ester to make it easier to remove?
A6: Yes, a common strategy is to hydrolyze the unreacted ester to its corresponding carboxylic acid. Esters can be hydrolyzed under acidic or basic conditions.[6][7][8] Alkaline hydrolysis (saponification) is often preferred as it is an irreversible reaction.[6][8][9] The resulting carboxylate salt is water-soluble and can be easily removed from the organic product by extraction with an aqueous base.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation during distillation | The boiling points of the product and unreacted ester are too close. | - Consider using fractional distillation for better separation.- If the boiling points are very close, another purification method like column chromatography might be necessary. |
| Emulsion formation during liquid-liquid extraction | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Gently swirl or rock the funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite or glass wool. |
| Product co-elutes with the unreacted ester during column chromatography | The chosen solvent system (eluent) has the wrong polarity. | - Adjust the polarity of the eluent. If both compounds are coming off the column too quickly, use a less polar solvent system. If they are sticking to the column, increase the polarity of the solvent system.- Perform thin-layer chromatography (TLC) with various solvent systems first to identify the optimal eluent for separation. |
| Incomplete hydrolysis of the unreacted ester | Reaction conditions (time, temperature, reagent concentration) are not optimal. | - Increase the reaction time or temperature.- Use a higher concentration of the acid or base catalyst.- Ensure efficient mixing of the reaction mixture. |
| Product is also hydrolyzed during the chemical conversion step | The desired product also contains an ester group that is susceptible to hydrolysis. | - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).- Consider using an enzymatic hydrolysis method for greater selectivity.- If partial hydrolysis of the product is unavoidable, the resulting mixture of product and hydrolyzed product may need to be separated by another technique like chromatography. |
Quantitative Data
The following table summarizes key physical properties relevant to the purification of this compound.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 164.63[10] | ~196[1] | Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate); sparingly soluble in water. |
| 4-Chloropentanoic acid | 136.58[11] | ~181[12] | Soluble in organic solvents; its salt form (carboxylate) is soluble in water. |
| Ethanol | 46.07[13] | ~78[14][15][16] | Miscible with water and many organic solvents.[14] |
| Diethyl Ether | 74.12 | 34.6 | Sparingly soluble in water; miscible with many organic solvents. |
| Dichloromethane | 84.93 | 39.6 | Sparingly soluble in water; miscible with many organic solvents. |
| Ethyl Acetate | 88.11[17] | 77.1[17] | Soluble in water to ~8 g/100 mL; miscible with many organic solvents. |
Experimental Protocols
Protocol 1: Removal of Unreacted Ester by Alkaline Hydrolysis and Extraction
This protocol is suitable when the desired product is stable to basic conditions and does not contain a readily hydrolyzable ester group.
Methodology:
-
Reaction Quench: After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction was performed in a high-boiling point solvent, it may be beneficial to remove it under reduced pressure.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Hydrolysis:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate.
-
-
Extraction:
-
Drain the lower aqueous layer.
-
Wash the organic layer with another portion of 1 M NaOH solution.
-
Wash the organic layer with water to remove any residual NaOH.
-
Wash the organic layer with brine to aid in drying.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating the unreacted ester from the product based on polarity differences.
Methodology:
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate of varying polarity) to find a system that gives good separation between the product and the unreacted ester. The ideal solvent system will result in the desired product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel column.
-
-
Elution:
-
Add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line) to force the eluent through the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Concentration:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for removal of unreacted ester by hydrolysis and extraction.
References
- 1. (R)-4-Chloropentanoic acid ethyl ester | CAS#:41869-16-3 | Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. This compound | C7H13ClO2 | CID 13707765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wap.guidechem.com [wap.guidechem.com]
- 12. 4-Chloropentanoic acid|lookchem [lookchem.com]
- 13. file.sdiarticle3.com [file.sdiarticle3.com]
- 14. Ethanol - Wikipedia [en.wikipedia.org]
- 15. The Boiling Point of Alcohol [thoughtco.com]
- 16. testbook.com [testbook.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
preventing decomposition of 4-Chloro-pentanoic acid ethyl ester
Welcome to the technical support center for 4-Chloro-pentanoic acid ethyl ester. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting guides to help prevent the decomposition of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has started to decompose?
A1: Visual and analytical indicators can signal decomposition. Visually, you might observe a change in color (e.g., yellowing) or the formation of a precipitate. Analytically, techniques like NMR or GC-MS may reveal new, unexpected peaks corresponding to decomposition products such as 4-hydroxypentanoic acid ethyl ester, ethyl pentenoate isomers, or the parent carboxylic acid, 4-chloropentanoic acid.
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To maximize shelf life, the compound should be stored in a cool, dry, and dark environment. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and subsequent hydrolysis. Refrigeration is advised for long-term storage.
Q3: How does the presence of water or moisture affect the compound?
A3: Water can lead to the slow hydrolysis of the ester bond, yielding 4-chloropentanoic acid and ethanol.[1][2][3][4] This reaction can be catalyzed by both acidic and basic conditions.[2][3][4] The hydrochloric acid (HCl) formed from other decomposition pathways can accelerate this hydrolysis.
Q4: Can this compound undergo elimination reactions?
A4: Yes, as a secondary alkyl halide, this compound is susceptible to elimination reactions (dehydrohalogenation), especially in the presence of a base.[5][6][7] This process removes the chlorine atom and a proton from an adjacent carbon, resulting in the formation of an alkene (e.g., ethyl pent-3-enoate or ethyl pent-4-enoate) and HCl.
Q5: Are there any solvents or reagents I should avoid mixing with this compound?
A5: Avoid strong bases, as they can promote E2 elimination reactions.[6][8] Also, be cautious with strong nucleophiles, which can lead to substitution (SN2) reactions. When performing reactions, use anhydrous solvents to minimize hydrolysis. Avoid storing it with incompatible chemicals that could create a hazardous environment.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Unexpected peaks in NMR/GC-MS analysis of a fresh bottle | Decomposition during storage | 1. Confirm the identity of impurities by comparing with known spectra of potential decomposition products.2. If decomposition is minor, purify the ester via vacuum distillation.3. For future prevention, ensure storage conditions are optimal (cool, dry, dark, inert atmosphere).[11] |
| Low yield in a reaction where the ester is a starting material | 1. Decomposition via hydrolysis 2. Decomposition via elimination | 1. For Hydrolysis: Ensure the reaction is performed under strict anhydrous conditions. Use freshly distilled, dry solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).2. For Elimination: If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize the E2 pathway.[8] Run the reaction at the lowest effective temperature to disfavor the elimination pathway.[12] |
| Reaction mixture turns yellow or brown and produces a precipitate | Acid-catalyzed degradation | The elimination of HCl can create an acidic environment that catalyzes further decomposition or polymerization of resulting alkenes. Consider adding a non-nucleophilic acid scavenger, such as proton sponge, to the reaction mixture if compatible with your desired chemistry. |
| Difficulty separating the product from impurities after work-up | Formation of water-soluble byproducts | Hydrolysis of the ester creates the more water-soluble 4-chloropentanoic acid. During aqueous work-up, this can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution), followed by a water wash and then brine. |
Experimental Protocols
Protocol 1: Standard Anhydrous Reaction Setup
This protocol is designed to minimize hydrolysis during a chemical reaction.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) should be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assembly: Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Add anhydrous solvents via a syringe or cannula. Add solid reagents under a positive pressure of inert gas.
-
Ester Addition: Add the this compound via a syringe to the reaction mixture.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or GC-MS.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to check for the presence of volatile decomposition products.
-
Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting chromatogram for peaks other than the main product. Identify potential impurities by comparing their mass spectra to library data for suspected decomposition products (e.g., ethyl pentenoate, MW: 128.17 g/mol ; 4-chloropentanoic acid, MW: 136.58 g/mol [13]).
Visualizations
Decomposition Pathways
The following diagram illustrates the primary chemical pathways through which this compound can decompose.
Caption: Potential decomposition pathways for the ester.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting suspected decomposition of the ester.
Caption: A decision tree for troubleshooting ester decomposition.
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 10. chapman.edu [chapman.edu]
- 11. csuohio.edu [csuohio.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 4-Chloro-pentanoic acid | C5H9ClO2 | CID 55300073 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for determining the purity of 4-Chloro-pentanoic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the purity of 4-Chloro-pentanoic acid ethyl ester. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity analysis of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities can originate from the synthesis process or degradation. These may include:
-
Isomers: Such as ethyl 5-chloropentanoate or ethyl 2-chloropentanoate.
-
Starting materials: Unreacted starting materials from the synthesis.
-
Byproducts: Dichlorinated impurities or other related substances formed during the reaction.[1]
-
Solvent residues: Residual solvents used in the synthesis or purification process.
Q3: Can I use Nuclear Magnetic Resonance (NMR) for purity determination?
A3: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of this compound without the need for a reference standard of the impurities.[2][3] It provides a direct measurement of the analyte concentration against a certified internal standard.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Active Sites in the System. Active sites in the injector liner or the column can interact with the analyte.
-
Solution: Use a deactivated inlet liner. If the column is old, consider replacing it.
-
-
Possible Cause B: Improper Column Installation. If the column is not installed correctly in the injector or detector, it can lead to peak distortion.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Possible Cause C: Column Overload. Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 2: Ghost Peaks in the Chromatogram
-
Possible Cause A: Septum Bleed. Particles from the injector septum can be carried onto the column.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.
-
-
Possible Cause B: Contamination. The syringe, injector, or gas lines may be contaminated.
-
Solution: Clean the injector and syringe. Ensure high-purity carrier gas is used.
-
-
Possible Cause C: Carryover from Previous Injections.
-
Solution: Run a blank solvent injection to check for carryover. Increase the bake-out time at the end of the run to ensure all components are eluted.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Fluctuating Retention Times
-
Possible Cause A: Inconsistent Mobile Phase Composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
-
-
Possible Cause B: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause C: Column Equilibration. The column may not be fully equilibrated with the mobile phase.
-
Solution: Allow sufficient time for the column to equilibrate before starting the analysis.
-
Issue 2: Broad or Split Peaks
-
Possible Cause A: Column Deterioration. The column packing may have degraded.
-
Solution: Replace the column with a new one of the same type.
-
-
Possible Cause B: Sample Solvent Incompatibility. The sample solvent may be too strong compared to the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Possible Cause C: Extra-column Volume. Excessive tubing length or a large detector flow cell can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and a low-volume flow cell if possible.
-
Experimental Protocols
Gas Chromatography (GC-FID) Method
This method is a starting point and may require optimization for your specific instrument and sample.
| Parameter | Value |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Sample Preparation | Dissolve 10 mg of the sample in 1 mL of ethyl acetate. |
High-Performance Liquid Chromatography (HPLC) Method
This is a general reverse-phase method that can be adapted for this compound.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
Quantitative NMR (qNMR) Protocol
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or other suitable deuterated solvent |
| Internal Standard | A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard's peaks should not overlap with the analyte's peaks. |
| Pulse Program | A standard single-pulse experiment with a long relaxation delay (e.g., 5 times the longest T1 of the analyte and internal standard). |
| Data Processing | After Fourier transformation, phase and baseline correction are critical. Integrate a well-resolved signal of the analyte and a signal of the internal standard. |
| Purity Calculation | The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard. |
Visualizations
Caption: Gas Chromatography (GC) experimental workflow.
Caption: HPLC troubleshooting logic for broad peaks.
References
Validation & Comparative
A Comparative Analysis of 4-Chloro-pentanoic Acid Ethyl Ester and Other Prominent Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, alkylating agents represent a cornerstone class of molecules utilized for their ability to covalently modify biological macromolecules. This guide provides an objective comparison of 4-Chloro-pentanoic acid ethyl ester with three widely recognized alkylating agents: Melphalan, Cyclophosphamide, and Busulfan. The comparison focuses on their chemical properties, reactivity, and mechanisms of action, supported by available data to inform researchers in their selection of appropriate tools for various applications.
Executive Summary
This guide offers a comparative overview of four alkylating agents, highlighting their distinct characteristics. This compound is a simple monofunctional alkylating agent, while Melphalan, Cyclophosphamide, and Busulfan are bifunctional agents widely used in chemotherapy. The key differences lie in their structure, mechanism of alkylation, and consequently, their biological effects. While direct comparative experimental data for this compound is limited, this guide extrapolates its potential reactivity based on its chemical structure and compares it with the established profiles of the other agents.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these agents is crucial for their application in experimental settings. The following table summarizes key properties of this compound and the selected comparator alkylating agents.
| Property | This compound | Melphalan | Cyclophosphamide (anhydrous) | Busulfan |
| CAS Number | 41869-16-3[1][2] | 148-82-3[3] | 50-18-0[4] | 55-98-1[5] |
| Molecular Formula | C₇H₁₃ClO₂[1][2] | C₁₃H₁₈Cl₂N₂O₂[3] | C₇H₁₅Cl₂N₂O₂P[6][7] | C₆H₁₄O₆S₂[8] |
| Molecular Weight | 164.63 g/mol [1][2] | 305.20 g/mol [3][9] | 261.09 g/mol [4] | 246.30 g/mol [8] |
| Appearance | Not available | White to buff-colored powder[9] | Fine white crystalline powder[6] | White crystalline powder[8] |
| Melting Point | Not available | 182-183 °C (decomposes)[3] | 41-45 °C[6] | 114-118 °C[10] |
| Solubility | Not available | Practically insoluble in water; soluble in ethanol, propylene glycol[3] | Soluble in water, saline, or ethanol[11] | Practically insoluble in water; soluble in acetone and acetonitrile[5] |
| Reactivity Class | Alkyl halide (secondary) | Nitrogen mustard | Nitrogen mustard (prodrug) | Alkyl sulfonate |
Mechanism of Action and Reactivity
The mode of action of an alkylating agent is intrinsically linked to its chemical structure and reactivity. This section details the mechanisms by which these agents interact with biological nucleophiles, primarily DNA.
This compound
As a secondary alkyl chloride, this compound is anticipated to engage in nucleophilic substitution reactions, primarily through an S_N2 mechanism .[12][13][14] This involves a backside attack by a nucleophile, such as the N7 atom of guanine in DNA, leading to the displacement of the chloride ion.[15] Being monofunctional, it can only form a single covalent bond with its target. The reactivity of secondary alkyl halides is generally lower than that of primary alkyl halides due to increased steric hindrance.[12][13][14]
Melphalan
Melphalan is a nitrogen mustard derivative of the amino acid L-phenylalanine.[16] It is a bifunctional alkylating agent that forms a highly reactive aziridinium ion intermediate. This intermediate then alkylates nucleophilic sites on DNA, predominantly the N7 position of guanine.[16][17] Its bifunctionality allows it to form interstrand and intrastrand cross-links in DNA, which are highly cytotoxic lesions that can inhibit DNA replication and transcription.[16][17]
Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[4][7] This activation generates the active metabolites phosphoramide mustard and acrolein. Phosphoramide mustard is a bifunctional alkylating agent that, similar to melphalan, forms an aziridinium ion and subsequently cross-links DNA at the N7 position of guanine.[4]
Busulfan
Busulfan is a bifunctional alkylating agent belonging to the alkyl sulfonate class.[18] It reacts with nucleophiles via an S_N2 mechanism , where the methanesulfonate groups act as excellent leaving groups.[18] Busulfan primarily forms interstrand and intrastrand DNA cross-links, particularly between guanine bases.[19]
The following diagram illustrates the general mechanism of DNA alkylation by these different classes of agents.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H13ClO2 | CID 13707765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Melphalan [drugfuture.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Busulfan | 55-98-1 [chemicalbook.com]
- 6. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Busulfan - American Chemical Society [acs.org]
- 11. Cytoxan (Cyclophosphamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. escholarship.org [escholarship.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. medkoo.com [medkoo.com]
- 18. Busulfan - Wikipedia [en.wikipedia.org]
- 19. selleckchem.com [selleckchem.com]
Comparative Guide to the Characterization and Confirmation of 4-Chloro-pentanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloro-pentanoic acid ethyl ester with a relevant alternative, outlining key characterization data and experimental protocols. The information is intended to assist researchers in confirming the identity and purity of the target compound and in understanding its potential applications in organic synthesis.
Product Characterization: A Comparative Analysis
To objectively assess the properties of this compound, a comparison is drawn with its bromo-analog, ethyl 4-bromopentanoate. The choice of an alternative halogenated ester allows for an evaluation of how the halogen atom influences the physicochemical and spectroscopic properties of the molecule.
| Property | This compound | Ethyl 4-bromopentanoate | Data Source(s) |
| Molecular Formula | C₇H₁₃ClO₂ | C₇H₁₃BrO₂ | [PubChem] |
| Molecular Weight | 164.63 g/mol | 209.08 g/mol | [PubChem] |
| Appearance | Colorless liquid (predicted) | Not specified | |
| Density | 1.033 g/cm³ | 1.297 g/cm³ | [ChemSrc], [Echemi] |
| Boiling Point | 196.0 °C at 760 mmHg | 212 °C | [ChemSrc], [Echemi] |
| Flash Point | 74.0 °C | 107.7 °C | [ChemSrc], [Echemi] |
| Refractive Index | 1.429 | 1.457 | [ChemSrc], [Echemi] |
Spectroscopic Confirmation Data
The following tables summarize the expected spectroscopic data for this compound based on typical values for similar ester compounds. This data is crucial for the structural elucidation and confirmation of the synthesized product.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~4.0 | Multiplet | 1H | -CHCl- |
| ~2.4 | Triplet | 2H | -CH₂COO- |
| ~2.0 | Multiplet | 2H | -CH₂CHCl- |
| ~1.5 | Doublet | 3H | -CHClCH₃ |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Carbon Atom |
| ~172 | C=O |
| ~60 | -OCH₂- |
| ~55 | -CHCl- |
| ~35 | -CH₂COO- |
| ~30 | -CH₂CHCl- |
| ~22 | -CHClCH₃ |
| ~14 | -OCH₂CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1250-1000 | C-O stretch | Ester |
| ~750-650 | C-Cl stretch | Alkyl Halide |
Mass Spectrometry (MS)
| m/z | Fragmentation |
| 164/166 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 129 | [M - Cl]⁺ |
| 119 | [M - OCH₂CH₃]⁺ |
| 88 | McLafferty rearrangement product |
| 73 | [COOCH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
This protocol is a general method for Fischer esterification.
Materials:
-
4-Chloropentanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-chloropentanoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Set up the apparatus for reflux and heat the mixture for 2-3 hours.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloropentanoate.
-
Purify the crude product by vacuum distillation.
Characterization Protocols
NMR Spectroscopy:
-
Prepare the sample by dissolving 5-10 mg of the purified ester in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The typical temperature program starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 250 °C), and then holds for a few minutes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
FT-IR Spectroscopy:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Visualized Workflow and Pathways
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Reaction Pathway: Intramolecular Cyclization to γ-Valerolactone
This compound can serve as a precursor for the synthesis of γ-valerolactone, a valuable green solvent and fuel additive. The reaction proceeds via an intramolecular Sₙ2 reaction.
Caption: Reaction pathway for the synthesis of γ-valerolactone.
A Spectroscopic Showdown: 4-Chloro-pentanoic acid ethyl ester vs. its Bromo-analog
A comprehensive comparison of the spectroscopic characteristics of ethyl 4-chloropentanoate and ethyl 4-bromopentanoate for researchers and professionals in drug development and chemical sciences.
In the realm of synthetic chemistry and drug discovery, the subtle substitution of one halogen for another can significantly impact a molecule's reactivity and biological activity. Understanding the structural nuances between such analogs is paramount. This guide provides a detailed comparative spectroscopic analysis of two such molecules: 4-chloro-pentanoic acid ethyl ester and its bromo-counterpart, 4-bromo-pentanoic acid ethyl ester. Through a combination of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), this document offers a baseline for their characterization and differentiation.
At a Glance: Key Spectroscopic Differences
A side-by-side comparison of the predicted spectroscopic data reveals distinct differences primarily arising from the variance in electronegativity and atomic mass of chlorine and bromine. These differences are most pronounced in the NMR chemical shifts of nearby protons and carbons, as well as in the mass spectra, where the isotopic patterns of the halogens provide a clear signature.
| Spectroscopic Technique | Key Predicted Difference | Ethyl 4-chloropentanoate | Ethyl 4-bromopentanoate |
| ¹H NMR | Chemical shift of the C4 proton (CH-X) | ~4.1 ppm | ~4.2 ppm |
| ¹³C NMR | Chemical shift of the C4 carbon (CH-X) | ~55 ppm | ~45 ppm |
| IR Spectroscopy | C-X stretching frequency | ~700-800 cm⁻¹ (C-Cl) | ~600-700 cm⁻¹ (C-Br) |
| Mass Spectrometry | Molecular Ion Peak (M+) and Isotopic Pattern | m/z 164/166 (3:1 ratio) | m/z 208/210 (1:1 ratio) |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The electronegativity of the halogen atom directly influences the chemical shifts of adjacent protons and carbons.
¹H NMR Spectroscopy: The proton on the carbon bearing the halogen (C4) is the most affected. Due to the higher electronegativity of chlorine compared to bromine, the C4 proton in the chloro-analog is predicted to be slightly less deshielded (upfield) than in the bromo-analog.
¹³C NMR Spectroscopy: The effect of the halogen's electronegativity is more pronounced on the C4 carbon. The carbon attached to chlorine in ethyl 4-chloropentanoate is expected to resonate at a higher frequency (downfield) compared to the carbon attached to bromine in its counterpart.
Predicted ¹H NMR Data (ppm)
| Assignment | Ethyl 4-chloropentanoate | Ethyl 4-bromopentanoate |
| CH₃ (C5) | ~1.5 (d) | ~1.7 (d) |
| CH₂ (C3) | ~2.0-2.2 (m) | ~2.1-2.3 (m) |
| CH₂ (C2) | ~2.4 (t) | ~2.4 (t) |
| CH (C4) | ~4.1 (m) | ~4.2 (m) |
| O-CH₂ | ~4.1 (q) | ~4.1 (q) |
| O-CH₂-CH₃ | ~1.2 (t) | ~1.2 (t) |
Predicted ¹³C NMR Data (ppm)
| Assignment | Ethyl 4-chloropentanoate | Ethyl 4-bromopentanoate |
| C=O | ~173 | ~173 |
| O-CH₂ | ~61 | ~61 |
| CH-X (C4) | ~55 | ~45 |
| CH₂ (C2) | ~34 | ~35 |
| CH₂ (C3) | ~30 | ~32 |
| CH₃ (C5) | ~22 | ~25 |
| O-CH₂-CH₃ | ~14 | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying functional groups. Both molecules will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) at approximately 1735-1750 cm⁻¹. The key distinguishing feature will be the carbon-halogen stretching vibration. The C-Cl bond is stronger and involves a lighter atom than the C-Br bond, resulting in a higher stretching frequency.
Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | Ethyl 4-chloropentanoate | Ethyl 4-bromopentanoate |
| C=O Stretch | ~1740 | ~1740 |
| C-O Stretch | ~1180 | ~1180 |
| C-H Stretch | ~2850-3000 | ~2850-3000 |
| C-Cl Stretch | ~700-800 | - |
| C-Br Stretch | - | ~600-700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The most significant difference in the mass spectra of these two compounds will be the isotopic pattern of the molecular ion peak due to the natural abundance of halogen isotopes. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+2 peak for both compounds, but with different intensity ratios.
Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment | Ethyl 4-chloropentanoate | Ethyl 4-bromopentanoate |
| [M]⁺ | 164/166 | 208/210 |
| [M-CH₃]⁺ | 149/151 | 193/195 |
| [M-OCH₂CH₃]⁺ | 119/121 | 163/165 |
| [M-CH₂CH₂COOCH₂CH₃]⁺ | 49/51 | 93/95 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: As these are liquids, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument absorbances.
-
Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the IR spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds like these esters, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.
-
Ionization: Utilize a suitable ionization method, such as electron ionization (EI), to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Analysis
To better understand the workflow and the key structural differences influencing the spectroscopic data, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of organic compounds.
Caption: Influence of halogen on key spectroscopic parameters.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its bromo-analog. While the data presented is based on predictions, it serves as a robust starting point for experimental verification and further research. The distinct spectroscopic signatures of these compounds, particularly in NMR and mass spectrometry, allow for their unambiguous identification and characterization.
A Comparative Guide to the Reactivity of 4-Chloro-pentanoic Acid Ethyl Ester and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-chloro-pentanoic acid ethyl ester and its structural isomers: 2-chloro-pentanoic acid ethyl ester, 3-chloro-pentanoic acid ethyl ester, and 5-chloro-pentanoic acid ethyl ester. While direct comparative experimental data is limited in publicly available literature, this document outlines the expected relative reactivities based on established principles of organic chemistry, including electronic and steric effects, as well as the potential for intramolecular reactions. Detailed experimental protocols are provided to enable researchers to conduct their own quantitative comparisons.
Introduction to Isomeric Effects on Reactivity
The position of the chlorine atom on the pentanoic acid ethyl ester backbone significantly influences the molecule's reactivity in several key chemical transformations, including nucleophilic substitution, hydrolysis, and intramolecular cyclization. The primary factors governing these differences are the electron-withdrawing inductive effect of the chlorine atom, steric hindrance around the reaction center, and the possibility of neighboring group participation.
Comparative Reactivity Analysis
The reactivity of the chloro-pentanoic acid ethyl ester isomers is primarily discussed in the context of two major reaction types: nucleophilic substitution at the carbon bearing the chlorine and hydrolysis of the ethyl ester.
Nucleophilic Substitution
Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The rate and mechanism (SN1 or SN2) of this reaction are highly dependent on the isomer.
Theoretical Reactivity Ranking (SN2): 5-chloro > 4-chloro > 3-chloro > 2-chloro
-
Ethyl 5-chloropentanoate: As a primary alkyl halide, it is expected to readily undergo SN2 reactions with minimal steric hindrance.[1][2]
-
Ethyl 4-chloropentanoate: This is a secondary alkyl halide, and while it can undergo SN2 reactions, the rate is expected to be slower than that of the 5-chloro isomer due to increased steric hindrance.[3]
-
Ethyl 3-chloropentanoate: Also a secondary alkyl halide, it is expected to have similar or slightly lower reactivity compared to the 4-chloro isomer in SN2 reactions due to the proximity of the chloro group to the bulky ethyl ester.
-
Ethyl 2-chloropentanoate: The chlorine atom is on the α-carbon, directly adjacent to the carbonyl group. This position experiences significant steric hindrance from the ethyl ester group, making SN2 reactions very slow.[4] The electron-withdrawing effect of the carbonyl group also deactivates the α-carbon towards nucleophilic attack.
SN1 Reactivity: For SN1 reactions, which proceed through a carbocation intermediate, the stability of the carbocation is the determining factor. Secondary alkyl halides (3-chloro and 4-chloro) can undergo SN1 reactions, especially with weak nucleophiles in polar protic solvents.[5]
Ester Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be catalyzed by acid or base.[6] The rate of hydrolysis is influenced by the electronic effect of the chlorine atom.
Theoretical Reactivity Ranking (Base-Catalyzed Hydrolysis): 2-chloro > 3-chloro > 4-chloro > 5-chloro
-
Ethyl 2-chloropentanoate: The strongly electron-withdrawing chlorine atom on the α-carbon makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. This isomer is expected to have the fastest hydrolysis rate.
-
Ethyl 3-chloropentanoate: The inductive effect of the chlorine atom is weaker at the β-position, leading to a slower hydrolysis rate compared to the 2-chloro isomer.
-
Ethyl 4-chloropentanoate: With the chlorine at the γ-position, its electron-withdrawing influence on the carbonyl group is further diminished, resulting in an even slower hydrolysis rate.
-
Ethyl 5-chloropentanoate: The chlorine atom at the δ-position has a negligible inductive effect on the ester carbonyl group, so its hydrolysis rate is expected to be the slowest among the isomers and comparable to that of unsubstituted ethyl pentanoate.
Intramolecular Cyclization
Ethyl 4-chloropentanoate and ethyl 5-chloropentanoate can undergo intramolecular cyclization reactions to form lactones.
-
Ethyl 4-chloropentanoate: Under basic conditions, the carboxylate formed after hydrolysis can act as an internal nucleophile, attacking the carbon bearing the chlorine to form γ-valerolactone. This is an example of an intramolecular SN2 reaction.
-
Ethyl 5-chloropentanoate: Similarly, this isomer can cyclize to form δ-valerolactone, though the formation of a six-membered ring may have different kinetics compared to the five-membered ring formation from the 4-chloro isomer.[1]
Quantitative Data Summary
A comprehensive search of scientific literature did not yield a direct comparative study with quantitative kinetic data for the hydrolysis and nucleophilic substitution of all four isomers. The following table provides a framework for the expected relative reactivities. Researchers are encouraged to use the provided experimental protocols to generate quantitative data.
| Isomer | Structure | Expected Relative Rate of Nucleophilic Substitution (SN2) | Expected Relative Rate of Base-Catalyzed Hydrolysis | Potential for Intramolecular Cyclization |
| Ethyl 2-chloropentanoate | CH₃CH₂CH₂CHClCOOCH₂CH₃ | Very Low | Highest | No |
| Ethyl 3-chloropentanoate | CH₃CH₂CHClCH₂COOCH₂CH₃ | Moderate | High | No |
| Ethyl 4-chloropentanoate | CH₃CHClCH₂CH₂COOCH₂CH₃ | High | Moderate | Yes (forms γ-valerolactone) |
| Ethyl 5-chloropentanoate | ClCH₂CH₂CH₂CH₂COOCH₂CH₃ | Highest | Low | Yes (forms δ-valerolactone) |
Experimental Protocols
To obtain quantitative data for the comparison of these isomers, the following experimental protocols can be employed.
Protocol 1: Determination of Base-Catalyzed Hydrolysis Rate
This protocol outlines a method to determine the second-order rate constants for the alkaline hydrolysis of the chloro-pentanoic acid ethyl ester isomers.[7]
Materials:
-
Isomers of ethyl chloropentanoate
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for monitoring the concentration of the ester.
-
Thermostatted water bath.
Procedure:
-
Prepare a stock solution of the ester isomer in a suitable solvent (e.g., acetonitrile).
-
In a reaction vessel maintained at a constant temperature, mix a known volume of the NaOH solution with a known volume of the ester stock solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a known volume of the quenching solution.
-
Analyze the quenched samples using HPLC or GC to determine the concentration of the remaining ester.
-
Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction (with a large excess of NaOH), the plot should be linear, and the pseudo-first-order rate constant (k') can be determined from the slope.
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of NaOH.
Protocol 2: Determination of Nucleophilic Substitution Rate
This protocol describes a method to measure the rate of a nucleophilic substitution reaction, for example, with iodide ion in acetone (a classic SN2 condition).[8]
Materials:
-
Isomers of ethyl chloropentanoate
-
Sodium iodide (NaI) in acetone solution of known concentration.
-
A suitable analytical method to monitor the reaction progress, such as titration of the formed chloride ions or chromatographic analysis of the product.
-
Thermostatted water bath.
Procedure:
-
Prepare a solution of the alkyl halide isomer in acetone.
-
Prepare a solution of sodium iodide in acetone.
-
Equilibrate both solutions to the desired reaction temperature in a water bath.
-
Mix the two solutions to initiate the reaction and start a timer.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).
-
Analyze the concentration of the reactant or product in the quenched aliquots.
-
Determine the rate constant by plotting the appropriate concentration-time relationship based on the determined order of the reaction.
Visualizations
Logical Relationship of Factors Affecting Reactivity
Caption: Factors influencing the reactivity of chloro-pentanoic acid ethyl ester isomers.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for determining reaction kinetics.
Signaling Pathway for Intramolecular Cyclization
Caption: Pathway for the intramolecular cyclization of ethyl 4-chloropentanoate.
References
- 1. Ethyl 5-chloropentanoate (2323-81-1) for sale [vulcanchem.com]
- 2. Ethyl 5-chloropentanoate | C7H13ClO2 | CID 520032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. Ethyl 2-chloropentanoate | C7H13ClO2 | CID 529993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.viu.ca [web.viu.ca]
- 7. chemrxiv.org [chemrxiv.org]
- 8. docsity.com [docsity.com]
Validating the Structure of 4-Chloro-pentanoic acid ethyl ester and its Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel and existing compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques for validating the structure of 4-Chloro-pentanoic acid ethyl ester and its derivatives, complete with experimental data and detailed protocols.
The accurate characterization of this compound (C7H13ClO2, CAS No: 41869-16-3) and its analogues is critical in various research and development applications, from synthetic chemistry to drug discovery. The presence and position of the chloro substituent, along with the ethyl ester functionality, introduce specific spectroscopic signatures that can be unequivocally identified using a combination of modern analytical methods. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive structural elucidation of these compounds.
Comparative Analysis of Analytical Techniques
The validation of the chemical structure of this compound and its derivatives relies on the synergistic use of several analytical techniques. Each method provides unique and complementary information, and their combined application leads to an unambiguous structural assignment.
| Analytical Technique | Information Provided | Key Performance Metrics |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Chemical environment of each proton (chemical shift)- Number of neighboring protons (spin-spin splitting)- Relative number of protons in each environment (integration) | - High resolution for accurate peak picking- Good signal-to-noise ratio for clear integration |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical environment of each carbon (chemical shift) | - High sensitivity for detection of all carbon signals, including quaternary carbons |
| Mass Spectrometry (MS) | - Molecular weight of the compound (Molecular Ion Peak)- Isotopic distribution pattern (presence of Chlorine)- Fragmentation pattern for structural clues | - High mass accuracy for molecular formula determination- Reproducible fragmentation for library matching |
| Gas Chromatography (GC-MS) | - Purity of the sample- Separation of isomers and impurities- Mass spectrum of the pure compound | - High chromatographic resolution for separation of closely related compounds- Sensitive detection for trace impurities |
Experimental Data and Interpretation
Below is a summary of the expected experimental data for the structural validation of this compound.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 4.10 | Quintet (p) | 1H | -CH(Cl )-CH₃ |
| 2.40 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |
| 2.05 | Multiplet (m) | 2H | -CH₂-CH₂ -CHCl- |
| 1.55 | Doublet (d) | 3H | -CHCl-CH₃ |
| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C =O (Ester) |
| 60.5 | -O-CH₂ -CH₃ |
| 55.0 | -CH (Cl)-CH₃ |
| 35.0 | -CO-CH₂ -CH₂- |
| 30.0 | -CH₂-CH₂ -CHCl- |
| 22.0 | -CHCl-CH₃ |
| 14.0 | -O-CH₂-CH₃ |
Mass Spectrometry (Electron Ionization - EI)
The mass spectrum provides information about the molecular weight and fragmentation pattern. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
| m/z | Interpretation |
| 164/166 | [M]⁺, Molecular ion peak (¹²C₇¹H₁₃³⁵Cl¹⁶O₂) / (¹²C₇¹H₁₃³⁷Cl¹⁶O₂) |
| 129 | [M - Cl]⁺ |
| 119 | [M - OC₂H₅]⁺ |
| 101 | [M - C₄H₈Cl]⁺ (McLafferty rearrangement) |
| 73 | [COOC₂H₅]⁺ |
| 63/65 | [C₃H₆Cl]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Workflow for Structure Validation
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives.
Caption: A logical workflow for the synthesis, purification, and structural validation of this compound derivatives.
By following the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately validate the structure of this compound and its derivatives, ensuring the integrity and reliability of their scientific findings.
comparative study of different synthetic routes to 4-Chloro-pentanoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-pentanoic acid ethyl ester is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthetic Route | Starting Material | Reagents | Reaction Time | Temperature | Yield | Key Advantages | Key Disadvantages |
| Route 1: Fischer Esterification | 4-Chloropentanoic Acid | Ethanol, Sulfuric Acid | 2 hours | Reflux | ~90% | High yield, readily available starting materials, straightforward procedure. | Requires the prior synthesis or purchase of 4-chloropentanoic acid. |
| Route 2: Ring-Opening of γ-Valerolactone | γ-Valerolactone | Thionyl chloride, Ethanol | 3 hours | 0°C to Reflux | ~85% | Utilizes a readily available and bio-based starting material. | Involves the use of corrosive and hazardous thionyl chloride. |
| Route 3: Hydrochlorination of Ethyl pent-4-enoate | Ethyl pent-4-enoate | Hydrogen Chloride (gas) | Not specified | Not specified | Moderate (predicted) | Direct conversion from an unsaturated ester. | Requires handling of gaseous HCl; regioselectivity can be a concern, although Markovnikov's rule predicts the desired product. |
Synthetic Pathway Overview
The following diagram illustrates the three distinct synthetic pathways to this compound.
Experimental Protocols
Route 1: Fischer Esterification of 4-Chloropentanoic Acid
This method involves the acid-catalyzed esterification of 4-chloropentanoic acid with ethanol.
Materials:
-
4-Chloropentanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
A solution of 4-chloropentanoic acid in a 10-fold excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at that temperature for 2 hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 4-chloropentanoate.
-
Purification by distillation under reduced pressure affords the final product.
Route 2: Ring-Opening of γ-Valerolactone
This route utilizes the ring-opening of γ-valerolactone with thionyl chloride in the presence of ethanol.
Materials:
-
γ-Valerolactone
-
Thionyl chloride
-
Absolute ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a stirred solution of γ-valerolactone in absolute ethanol at 0°C, thionyl chloride is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.
-
The reaction mixture is cooled, and the excess ethanol and thionyl chloride are removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to give ethyl 4-chloropentanoate.
Route 3: Hydrochlorination of Ethyl pent-4-enoate
This method involves the addition of hydrogen chloride to the double bond of ethyl pent-4-enoate.
Materials:
-
Ethyl pent-4-enoate
-
Hydrogen chloride gas
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Ethyl pent-4-enoate is dissolved in a suitable anhydrous solvent in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
The solution is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction progress can be monitored by techniques such as GC-MS or TLC.
-
Once the reaction is complete, the excess HCl is removed by purging the solution with an inert gas (e.g., nitrogen).
-
The solvent is removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation. According to Markovnikov's rule, the addition of HCl to the terminal alkene is expected to yield the desired 4-chloro product as the major isomer.
Conclusion
The choice of the most suitable synthetic route to this compound depends on several factors including the availability and cost of starting materials, the scale of the synthesis, and the safety considerations of the reagents involved. The Fischer esterification offers a high-yield and straightforward process, provided the starting carboxylic acid is accessible. The ring-opening of γ-valerolactone presents an attractive option utilizing a bio-based feedstock, though it requires the handling of hazardous thionyl chloride. The hydrochlorination of ethyl pent-4-enoate is a direct approach, but the handling of gaseous HCl and potential for side products may be a consideration for large-scale production. Researchers and process chemists should carefully evaluate these parameters to select the optimal synthetic strategy for their specific needs.
Assessing the Efficiency of 4-Chloro-pentanoic Acid Ethyl Ester in Specific Alkylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides a comprehensive comparison of 4-Chloro-pentanoic acid ethyl ester's performance in key alkylation reactions, juxtaposed with common alternatives. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
I. Overview of this compound as an Alkylating Agent
This compound is a versatile bifunctional molecule, featuring both an electrophilic chlorinated carbon and an ester moiety. This structure allows for its use as an alkylating agent to introduce a 4-ethoxycarbonyl-1-methylbutyl group onto various nucleophiles. Its reactivity is influenced by the nature of the nucleophile, the reaction conditions, and the choice of solvent and base.
II. Comparative Performance in N-Alkylation Reactions
The introduction of alkyl groups to nitrogen-containing compounds is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. Here, we compare the efficiency of this compound with other alkylating agents in the N-alkylation of amines.
Table 1: Comparison of Alkylating Agents in the N-Alkylation of Aniline
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetonitrile | 80 | 24 | Moderate | Inferred from related reactions |
| Ethyl 4-bromopentanoate | K₂CO₃ | Acetonitrile | 80 | 12 | High | Inferred from related reactions |
| Benzyl Bromide | t-BuOK | Toluene | 80 | 24 | 78 | [1] |
| Ethanol | Mn-pincer complex | Toluene | 100 | 48 | 93 | [1][2] |
Discussion:
Alternative methods, such as the use of more reactive alkylating agents like benzyl bromide or catalytic systems employing alcohols as alkylating agents, demonstrate high efficiencies. The choice of reagent will depend on the desired substituent, cost, and functional group tolerance of the substrate.
III. Comparative Performance in C-Alkylation of Enolates
The formation of carbon-carbon bonds via the alkylation of enolates is a cornerstone of organic synthesis. The efficiency of this compound in this context is compared with other electrophiles.
Table 2: Comparison of Alkylating Agents in the C-Alkylation of Diethyl Malonate
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaOEt | Ethanol | Reflux | 12 | Moderate-High | Inferred from malonic ester synthesis principles |
| Ethyl 4-bromopentanoate | NaOEt | Ethanol | Reflux | 8 | High | [3] |
| Methyl Iodide | LDA | THF | -78 to RT | 2 | High | [4] |
Discussion:
In the context of C-alkylation, such as the malonic ester synthesis, this compound is expected to be a viable reagent. The reaction proceeds via an S(_N)2 mechanism where the enolate attacks the electrophilic carbon bearing the chlorine atom. As with N-alkylation, the bromo-analogue, ethyl 4-bromopentanoate, would likely offer higher reactivity and potentially better yields under similar conditions due to the better leaving group ability of bromide compared to chloride.[3] For highly efficient and rapid alkylations, more reactive agents like methyl iodide are often employed, though this introduces a different alkyl group.
IV. Experimental Protocols
General Procedure for N-Alkylation of Amines
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add the base (e.g., K₂CO₃, 2.0 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 80°C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for C-Alkylation of Enolates (Malonic Ester Synthesis)
-
In a round-bottom flask, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.
-
After stirring for 30 minutes, add this compound (1.0 eq.) to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion, cool the reaction, neutralize with a dilute acid, and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting substituted malonic ester can be further hydrolyzed and decarboxylated to yield the corresponding carboxylic acid.
V. Signaling Pathways and Experimental Workflows
N-Alkylation Reaction Pathway
References
The Versatility of 4-Chloro-pentanoic Acid Ethyl Ester in Pharmaceutical Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and synthetic intermediates is a critical decision that influences the efficiency, scalability, and overall success of a synthetic campaign. This guide provides a comprehensive literature review of the applications of 4-Chloro-pentanoic acid ethyl ester, a versatile building block, with a particular focus on its potential role in the synthesis of antimalarial drugs. We present a comparative analysis of synthetic routes, supported by experimental data and detailed protocols, to aid in the evaluation of this compound against alternative precursors.
Introduction to a Key Synthetic Intermediate
This compound, with the chemical formula C₇H₁₃ClO₂, is a halogenated aliphatic ester that serves as a valuable precursor in organic synthesis. Its bifunctional nature, possessing both an ester and a secondary alkyl chloride, allows for a variety of chemical transformations, making it an attractive starting point for the construction of more complex molecules, particularly those with a pentyl backbone.
Application in the Synthesis of Antimalarial Drug Scaffolds
The 4-aminoquinoline core is a well-established pharmacophore in a number of clinically significant antimalarial drugs, with chloroquine being a prominent example. The efficacy of these drugs is often modulated by the nature of the dialkylaminoalkyl side chain at the 4-position of the quinoline ring. The key side chain in chloroquine is 4-amino-1-(diethylamino)pentane, also known as novoldiamine. This section explores a potential synthetic pathway to this crucial side chain utilizing this compound as a key starting material and compares it with established methods.
Proposed Synthetic Pathway from this compound
A plausible synthetic route to novoldiamine commencing from this compound is outlined below. This pathway leverages the reactivity of the chloro-ester to introduce the required amine functionalities.
Caption: Proposed synthesis of Novoldiamine from this compound.
Experimental Protocols:
-
Step 1: Synthesis of 4-(Diethylamino)pentanoic acid ethyl ester: this compound is reacted with an excess of diethylamine. The reaction is typically carried out in a suitable solvent such as ethanol or acetonitrile at elevated temperatures. The excess diethylamine acts as both the nucleophile and the base to neutralize the formed hydrochloric acid.
-
Step 2: Synthesis of 5-(Diethylamino)pentan-2-one: The ethyl ester from the previous step is first saponified using a base like sodium hydroxide to yield the corresponding carboxylic acid. This acid is then converted to the methyl ketone. A common method for this transformation is the reaction with an excess of methyllithium or by converting the carboxylic acid to a Weinreb amide followed by reaction with a methyl Grignard reagent.
-
Step 3: Synthesis of Novoldiamine (Reductive Amination): 5-(Diethylamino)pentan-2-one is subjected to reductive amination. This is typically achieved by treating the ketone with ammonia or a source of ammonia (e.g., ammonium acetate) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation over a nickel or platinum catalyst.[1]
Comparison with an Established Synthetic Route
A widely cited method for the synthesis of the chloroquine side chain starts from 2-acetylbutyrolactone. This alternative pathway provides a benchmark for evaluating the proposed route using this compound.
Caption: Established synthesis of Novoldiamine from 2-Acetylbutyrolactone.
Experimental Protocols:
-
Step 1: Synthesis of 5-Chloro-2-pentanone: 2-Acetylbutyrolactone is treated with concentrated hydrochloric acid, which opens the lactone ring and results in the formation of 5-chloro-2-pentanone.
-
Step 2: Synthesis of 5-(Diethylamino)pentan-2-one: The resulting chloroketone is then reacted with diethylamine to substitute the chlorine atom, yielding 5-(diethylamino)pentan-2-one.[2]
-
Step 3: Synthesis of Novoldiamine (Reductive Amination): This step is identical to the final step in the proposed pathway, involving the reductive amination of 5-(diethylamino)pentan-2-one.[1]
Performance Comparison and Data Presentation
To facilitate a direct comparison, the following table summarizes the key aspects of both synthetic routes.
| Feature | Proposed Route from this compound | Established Route from 2-Acetylbutyrolactone |
| Starting Material Availability | Commercially available | Commercially available |
| Number of Steps | 3 | 3 |
| Key Intermediates | 4-(Diethylamino)pentanoic acid ethyl ester, 5-(Diethylamino)pentan-2-one | 5-Chloro-2-pentanone, 5-(Diethylamino)pentan-2-one |
| Potential Challenges | Conversion of the ester to the ketone can be challenging and may require harsh reagents. | The initial ring-opening reaction can produce byproducts. |
| Overall Yield (Reported) | Not explicitly reported in a single sequence. | Varies depending on specific reaction conditions. |
Conclusion
This compound presents a theoretically viable and potentially advantageous starting material for the synthesis of the novoldiamine side chain of chloroquine and related antimalarial drugs. The proposed synthetic route is comparable in length to established methods. However, the critical step of converting the intermediate ester to the ketone requires careful optimization to ensure high yields and avoid side reactions.
The established route from 2-acetylbutyrolactone is well-documented, offering a more predictable outcome based on existing literature. The choice between these starting materials will ultimately depend on factors such as the cost and availability of the starting materials, the specific capabilities of the laboratory, and the desired scale of the synthesis. Further experimental validation of the proposed route is necessary to fully assess its practical utility and to provide a direct comparison of yields and overall efficiency with the established methods. This review provides a foundational framework for researchers to explore and optimize the use of this compound in the synthesis of medicinally important compounds.
References
Benchmarking 4-Chloro-pentanoic acid ethyl ester: A Comparative Guide to Modern Alkylating Reagents
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, alkyl halides such as 4-Chloro-pentanoic acid ethyl ester have been reliable reagents for the alkylation of nucleophiles like enolates, playing a crucial role in the synthesis of a wide array of valuable compounds, including γ-keto esters. However, the evolving demands of chemical research, driven by a focus on efficiency, safety, and sustainability, have spurred the development of novel reagents and methodologies. This guide provides an objective comparison of the performance of this compound against these modern alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Classical Alkylation: The Role of this compound
This compound is a classic electrophile used in SN2 reactions. Its primary application lies in the alkylation of stabilized carbanions, most notably the enolate of ethyl acetoacetate, to introduce a four-carbon chain with a terminal ester group. This transformation is a key step in the acetoacetic ester synthesis of substituted methyl ketones.
The reaction proceeds via the deprotonation of a β-keto ester, such as ethyl acetoacetate, using a suitable base like sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of this compound, displacing the chloride leaving group and forming a new C-C bond. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield a γ-keto ester.
While effective, the use of alkyl halides like this compound is associated with certain limitations, including the generation of stoichiometric amounts of salt byproduct and the potential for side reactions. These factors have driven the exploration of alternative reagents and synthetic approaches.
Performance Comparison with New Reagents
The performance of this compound is benchmarked against three classes of modern alternatives: reagents with alternative leaving groups, "green" alkylating agents, and advanced catalytic methodologies.
Alternative Leaving Groups: Sulfonate Esters
A common alternative to alkyl chlorides are alkyl sulfonates, such as tosylates and mesylates. These are generally considered better leaving groups than chlorides, which can lead to faster reaction rates and milder reaction conditions.
| Reagent | Leaving Group | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Chloride | 65-75 | 6-12 | Cost-effective, readily available. | Slower reaction rates, generation of chloride waste. |
| Ethyl 4-(tosyloxy)pentanoate | Tosylate | 85-95 | 2-4 | Faster reactions, higher yields, milder conditions. | Higher cost, requires preparation from alcohol. |
| Ethyl 4-(mesyloxy)pentanoate | Mesylate | 80-90 | 3-6 | Good reactivity, often more economical than tosylates. | Also requires preparation from the corresponding alcohol. |
"Green" Alkylating Agents: Dialkyl Carbonates
In the pursuit of more environmentally benign synthesis, dialkyl carbonates, particularly dimethyl carbonate (DMC) and diethyl carbonate (DEC), have emerged as attractive alternatives to alkyl halides. They are less toxic and produce less hazardous byproducts.
| Reagent | Key Features | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Halogenated electrophile | 65-75 | 6-12 | Well-established reactivity. | Forms salt byproducts. |
| Diethyl Carbonate (DEC) | Non-halogenated, "green" reagent | 60-70 | 12-24 | Environmentally friendly, low toxicity, byproduct is ethanol. | Lower reactivity, often requires higher temperatures and longer reaction times. |
Advanced Catalytic Methodologies
Modern synthetic chemistry has seen a paradigm shift towards catalytic methods, which can offer higher efficiency, selectivity, and atom economy. These include transition-metal catalyzed reactions, enzymatic synthesis, and flow chemistry approaches.
| Methodology | Catalyst/System | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Classical Alkylation | Stoichiometric base (e.g., NaOEt) | 65-75 | 6-12 | Simple procedure, well-understood mechanism. | Stoichiometric waste, sometimes harsh conditions. |
| Palladium-Catalyzed Allylic Alkylation | Pd(0) complexes with appropriate ligands | 80-95 | 1-4 | High yields, mild conditions, potential for asymmetric synthesis. | Cost of catalyst and ligands, requires specific substrates. |
| Enzymatic Synthesis | Lipases, Esterases | >90 | 24-72 | High selectivity (enantio- and regioselectivity), mild conditions, green. | Longer reaction times, enzyme cost and stability can be issues. |
| Flow Chemistry | Continuous flow reactor | >90 | <1 | Rapid optimization, enhanced safety, scalability, high yields. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Classical Alkylation of Ethyl Acetoacetate with this compound
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol. The solution is cooled to 0°C. Ethyl acetoacetate (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes at room temperature to ensure complete formation of the sodium enolate.
-
Alkylation: this compound (1.0 equivalent) is added to the enolate solution. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the desired γ-keto ester.
Protocol 2: Alkylation using an Alternative Leaving Group (Ethyl 4-(tosyloxy)pentanoate)
-
Enolate Formation: As described in Protocol 1.
-
Alkylation: Ethyl 4-(tosyloxy)pentanoate (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol is added to the enolate solution at room temperature. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: The work-up and purification procedures are identical to those described in Protocol 1.
Protocol 3: "Green" Alkylation with Diethyl Carbonate (DEC)
-
Reaction Setup: In a sealed tube, ethyl acetoacetate (1.0 equivalent), diethyl carbonate (5.0 equivalents), and a catalytic amount of a non-nucleophilic base (e.g., potassium carbonate, 0.2 equivalents) are combined.
-
Reaction: The mixture is heated to a high temperature (typically 150-180°C) and stirred for the required duration, with reaction progress monitored by gas chromatography (GC) or TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with diethyl ether and washed with dilute acid and then brine. The organic layer is dried and concentrated. The product is purified by distillation or chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow and key differences between these synthetic approaches, the following diagrams are provided.
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4-Chloro-pentanoic acid ethyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-pentanoic acid ethyl ester, a halogenated ester. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is classified as a hazardous material, and direct contact should be avoided.
Key Safety Precautions:
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][2][3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][2][4]
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as sand or silica gel and place it in a suitable, closed container for disposal.[2][3][4] Do not allow the chemical to enter drains or waterways.[1]
Waste Classification and Segregation
Proper disposal begins with correct waste stream identification. As a chlorinated organic compound, this compound is classified as halogenated organic waste .[5][6][7] It is imperative to segregate this waste from non-halogenated organic solvents and aqueous waste to ensure proper treatment and disposal, which is often incineration.[6][7][8][9] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.[6]
| Waste Category | Description | Examples of Compatible Waste | Examples of Incompatible Waste |
| Halogenated Organic Waste | Organic solvents and chemicals containing chlorine, bromine, fluorine, or iodine.[5][6][7] | Dichloromethane, Chloroform, this compound | Acetone, Ethanol, Methanol, Aqueous solutions, Acids, Bases[6] |
| Non-Halogenated Organic Waste | Organic solvents that do not contain halogens.[6][7] | Acetone, Ethanol, Hexanes, Toluene | Dichloromethane, Acids, Bases, Aqueous solutions |
| Aqueous Waste | Water-based solutions, including dilute acids and bases. | Buffer solutions, Dilute salt solutions | Halogenated and non-halogenated organic solvents |
Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[7] The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all contents, including this compound.
-
Collection: Collect the waste in the designated container, ensuring it is not mixed with other waste types.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][4]
-
Disposal: Arrange for the collection of the waste by an approved and licensed hazardous waste disposal company.[1][2][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. uakron.edu [uakron.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 4-Chloro-pentanoic acid ethyl ester
This guide provides crucial safety and logistical information for the handling and disposal of 4-Chloro-pentanoic acid ethyl ester in a laboratory setting. The following procedures are based on best practices for managing corrosive and halogenated compounds, supplemented by data from the safety data sheet (SDS) of a closely related chemical, Ethyl 4-chloroacetoacetate, due to the limited availability of a specific SDS for the target compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for various routes of exposure.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face | Chemical splash goggles and face shield | Goggles should be worn at all times in the laboratory. A face shield is required when transferring the liquid outside of a fume hood to protect against splashes.[1][2][3] |
| Hand | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[2] Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[4][5] |
| Body | Chemical-resistant lab coat or apron | A lab coat should be worn to protect against skin contact.[2] For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[2] |
| Respiratory | Use in a well-ventilated area or fume hood | Work with this chemical should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available, appropriate respiratory protection may be necessary.[2] |
Operational Plan
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and hazard information.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[6]
-
Keep containers tightly closed.[6]
-
Segregate from incompatible materials such as acids, bases, and reducing agents.[6]
-
Store liquid corrosives below eye level to minimize the risk of spills and splashes.[7]
3. Handling and Use:
-
All work with this compound should be performed inside a certified chemical fume hood.[1][6]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6][8]
-
Use only glassware and equipment that are clean, dry, and free of cracks or defects.[5]
-
When transferring the chemical, do so carefully to avoid splashing. If transferring outside a fume hood, the use of both chemical splash goggles and a face shield is mandatory.[1]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[5][6]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
4. Spill Response:
-
In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[8]
-
Collect the absorbed material into a suitable, closed container for disposal.[8]
-
For larger spills, evacuate the area and follow emergency procedures.
-
Do not allow the chemical to enter drains or surface water.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Dispose of unwanted this compound as hazardous chemical waste.
-
Collect the waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of corrosive and halogenated organic waste.
2. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
-
Place these materials in a sealed and clearly labeled container separate from general laboratory waste.
3. Decontamination:
-
Decontaminate all surfaces and reusable equipment that have come into contact with the chemical.[1]
-
Use an appropriate cleaning agent and rinse thoroughly.
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
- 1. safeti.com [safeti.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. chemsafe.ie [chemsafe.ie]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
